Technical Documentation Center

4-Chloro-2-methyl-6-nitroquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-methyl-6-nitroquinazoline
  • CAS: 74151-22-7

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvation Thermodynamics of 4-Chloro-2-methyl-6-nitroquinazoline in Organic Solvents

Executive Summary In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib)[1]. Among it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinazoline scaffold is a privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib)[1]. Among its key synthetic intermediates, 4-Chloro-2-methyl-6-nitroquinazoline (CAS 74151-22-7) is highly valued for its dual functionalization potential[2]. However, handling this compound presents a significant challenge: its solubility profile is inextricably linked to its chemical stability.

This technical guide synthesizes the thermodynamic solubility parameters of 4-chloro-2-methyl-6-nitroquinazoline with mechanistic insights into its reactivity. By understanding the causality behind solvent-induced degradation, researchers can avoid false-positive solubility readings and optimize both storage and reaction conditions.

Mechanistic Insights: The Causality of Solvation vs. Degradation

To accurately profile the solubility of 4-chloro-2-methyl-6-nitroquinazoline, one must first understand its electronic environment. The solubility of a compound is dictated by its crystal lattice energy and its solvation enthalpy. However, for highly reactive intermediates, the solvent can act as a reactant.

The Electrophilic C4 Center

The quinazoline ring is naturally electron-deficient. In 4-chloro-2-methyl-6-nitroquinazoline, this deficiency is drastically amplified by two factors:

  • The C4-Chlorine: Acts as an excellent leaving group.

  • The C6-Nitro Group: A powerful electron-withdrawing group (EWG) that pulls electron density away from the aromatic core via both inductive and resonance effects.

This electronic configuration makes the C4 carbon exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

Causality in Solvent Incompatibility

Many researchers mistakenly report "high solubility" of 4-chloroquinazolines in protic solvents or wet polar aprotic solvents. In reality, the compound is not dissolving; it is degrading[3]:

  • Hydrolysis in Wet Solvents: If trace water is present in solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the C4-chloro group undergoes rapid hydrolysis to form the highly insoluble 2-methyl-6-nitroquinazolin-4(3H)-one[3].

  • Solvolysis in Alcohols: Dissolving this compound in methanol or ethanol leads to rapid solvolysis, displacing the chloride ion to form 4-alkoxyquinazoline derivatives[3][4].

Field-Proven Insight: True solubility can only be measured in strictly anhydrous, non-nucleophilic solvents. Any solubility assay must be stability-indicating to differentiate between physical dissolution and chemical degradation.

Solubility Profile in Organic Solvents

The following table summarizes the quantitative and qualitative solubility profile of 4-chloro-2-methyl-6-nitroquinazoline based on thermodynamic principles and empirical solvent interactions[1][5].

Solvent ClassRepresentative SolventsSolubility LevelStabilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Conditional High dielectric constant readily disrupts the crystal lattice. Must be strictly anhydrous to prevent C4 hydrolysis[3].
Chlorinated Dichloromethane (DCM), ChloroformModerate-High (10-30 mg/mL)Excellent Favorable dipole-dipole interactions without nucleophilic threat. Ideal for extractions and stock solutions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate (5-15 mg/mL)Good Moderate polarity solvates the quinazoline core. THF is excellent for microwave-assisted amination reactions[4].
Esters Ethyl Acetate (EtOAc)Low-Moderate (<5 mg/mL)Excellent Non-nucleophilic, but lacks the polarity required to fully overcome the high crystal lattice energy of the nitro-aromatic system[5].
Alcohols Methanol, Ethanol, IsopropanolFalse High (Reactive)Poor Rapid SN​Ar solvolysis occurs, converting the compound to 4-methoxy/ethoxy derivatives[3][4].
Aqueous Water, BuffersVery Low (<0.1 mg/mL)Poor High lipophilicity prevents dissolution; trace dissolved fractions rapidly hydrolyze[1][3].

Workflow Visualization: Solvent Selection & Viability

The following decision-tree illustrates the logical workflow for selecting an appropriate solvent for 4-chloro-2-methyl-6-nitroquinazoline, prioritizing chemical integrity.

SolventSelection Start Compound: 4-Chloro-2-methyl- 6-nitroquinazoline CheckWater Is the solvent strictly anhydrous? Start->CheckWater Hydrolysis Degradation: Hydrolysis to Quinazolin-4-one CheckWater->Hydrolysis No (Water present) CheckNucleophile Is the solvent nucleophilic? (e.g., Alcohols, Amines) CheckWater->CheckNucleophile Yes Solvolysis Degradation: Solvolysis (e.g., 4-Alkoxy) CheckNucleophile->Solvolysis Yes SelectSolvent Select Polar Aprotic or Chlorinated Solvent CheckNucleophile->SelectSolvent No DMF DMF / DMSO / NMP (High Solubility) SelectSolvent->DMF High Polarity Needed DCM DCM / Chloroform (Moderate-High Solubility) SelectSolvent->DCM Easy Evaporation Needed

Figure 1: Decision matrix for solvent selection to prevent C4-degradation of quinazoline intermediates.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness in solubility data, the protocol must be self-validating. The following shake-flask methodology coupled with Stability-Indicating HPLC-UV ensures that the measured concentration reflects intact 4-chloro-2-methyl-6-nitroquinazoline, not its degradation products.

Materials Required
  • Solvents: Anhydrous DMSO, Anhydrous THF, Anhydrous DCM (stored over 3Å molecular sieves).

  • Equipment: Thermostatically controlled orbital shaker, PTFE syringe filters (0.22 µm), HPLC system with a Diode Array Detector (DAD).

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 4-chloro-2-methyl-6-nitroquinazoline (approx. 100 mg) to 1.0 mL of the target anhydrous solvent in a sealed, amber glass vial purged with Argon.

  • Place the vials in a thermostatically controlled shaker at 25.0 ± 0.1 °C.

  • Agitate at 300 rpm for 24 hours to reach thermodynamic equilibrium.

Step 2: Filtration and Dilution 4. Remove the vials and allow undissolved solids to settle for 1 hour. 5. Extract 0.5 mL of the supernatant and filter rapidly through a 0.22 µm PTFE syringe filter to remove micro-crystals. 6. Immediately dilute the filtrate by a factor of 1:100 using anhydrous Acetonitrile (ACN) to halt any potential concentration-dependent aggregation and prepare for HPLC injection.

Step 3: Self-Validating Stability-Indicating HPLC Analysis 7. Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm). 8. Mobile Phase: Gradient of Anhydrous ACN and 0.1% Formic Acid in Water. (Note: Water is introduced here, but the rapid transit time through the column prevents significant on-column hydrolysis). 9. Validation Check (Critical): Analyze the chromatogram.

  • Intact Compound: Elutes as a single distinct peak (monitor at ~254 nm).
  • Validation Failure: If a secondary, more polar peak appears (indicating the quinazolin-4-one hydrolysis product), the solvent environment was compromised by moisture. The solubility value must be discarded.
  • Calculate the concentration of the intact peak against a pre-established standard calibration curve prepared in anhydrous DCM.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at:[Link]

  • International Journal of Innovative Research in Technology (IJIRT). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available at:[Link]

  • MDPI. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series. Available at: [Link]

  • Società Chimica Italiana (CHIM). Recent advances in selective functionalization of the quinazoline scaffold. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinazoline: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 4-Chloro-2-methyl-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. We wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-Chloro-2-methyl-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core physicochemical properties, specifically its molecular weight and exact mass, and provide a comprehensive framework for its synthesis and analytical characterization. This document is intended to serve as a practical resource for professionals engaged in drug discovery and development, offering field-proven insights into the methodologies required to work with this class of molecules.

Introduction to the Quinazoline Scaffold

Quinazoline is a bicyclic heterocyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of the quinazoline ring system, which allows for substitution at various positions, has led to the development of a wide range of therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1][2] The nature and position of substituents on the quinazoline core are critical in determining the compound's pharmacological activity.[3]

The subject of this guide, 4-Chloro-2-methyl-6-nitroquinazoline, is a derivative featuring a chloro group at position 4, a methyl group at position 2, and a nitro group at position 6. These substitutions are expected to significantly influence its chemical reactivity and biological profile, making it a valuable intermediate for the synthesis of novel bioactive molecules.[4]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its molecular weight and exact mass, are critical for its identification and characterization. While direct database entries for 4-Chloro-2-methyl-6-nitroquinazoline are sparse, its properties can be accurately determined from its molecular formula, C₉H₆ClN₃O₂. This formula is derived from the well-documented structure of 4-chloro-6-nitroquinazoline (C₈H₄ClN₃O₂) with the addition of a methyl group at the 2-position.[5]

Molecular Weight and Exact Mass

The molecular weight is the sum of the atomic weights of the constituent atoms and is expressed in daltons (Da) or atomic mass units (amu). The exact mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. This distinction is crucial in high-resolution mass spectrometry for unambiguous formula determination.

PropertyValue
Molecular Formula C₉H₆ClN₃O₂
Average Molecular Weight 223.62 g/mol
Exact (Monoisotopic) Mass 223.01485 Da

These values are fundamental for a range of applications, from reaction stoichiometry calculations to the interpretation of mass spectrometry data.

Synthesis and Structural Elucidation

Conceptual Synthetic Pathway

A likely synthetic approach would start from a substituted anthranilic acid derivative and proceed through cyclization, nitration, and chlorination steps. The introduction of the methyl group at the C2 position can be achieved by using an appropriate precursor during the initial cyclization step.

Synthetic Pathway A Substituted Anthranilic Acid B Cyclization (e.g., with Acetic Anhydride) A->B C 2-Methyl-quinazolin-4-one Derivative B->C D Nitration (HNO₃/H₂SO₄) C->D E 6-Nitro-2-methyl- quinazolin-4-one D->E F Chlorination (e.g., SOCl₂ or POCl₃) E->F G 4-Chloro-2-methyl- 6-nitroquinazoline F->G Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Product purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms High-Resolution MS purification->ms ir IR Spectroscopy purification->ir structure Structural Elucidation nmr->structure formula Formula Confirmation ms->formula functional_groups Functional Group ID ir->functional_groups final Validated Structure structure->final formula->final functional_groups->final

Caption: A self-validating workflow for the characterization of small molecules.

Applications in Drug Development

Substituted quinazolines are of significant interest in drug discovery due to their ability to act as kinase inhibitors. The 4-anilinoquinazoline scaffold, for instance, is a well-known pharmacophore for targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase. [7]The presence of a reactive chloro group at the 4-position of 4-Chloro-2-methyl-6-nitroquinazoline makes it an ideal precursor for nucleophilic substitution reactions. This allows for the introduction of various amine-containing side chains, enabling the generation of a library of compounds for screening against different biological targets. The nitro group at the 6-position can also be chemically modified, for example, by reduction to an amino group, providing another point for diversification.

Conclusion

4-Chloro-2-methyl-6-nitroquinazoline represents a valuable chemical entity for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, including its molecular weight and exact mass, is the first step in its successful application. The synthetic and analytical workflows outlined in this guide provide a robust framework for researchers to confidently prepare, purify, and characterize this and other related quinazoline derivatives, thereby accelerating the drug discovery process.

References

  • Kumar, A., Sharma, S., & Sharma, S. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 509-518. [Link]

  • Abou-Elmagd, W. S. I., et al. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.
  • Nguyen, V. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. [Link]

  • PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. National Center for Biotechnology Information. [Link]

  • Wang, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Dasari, S. R., et al. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. TSI Journals.
  • Ghorab, M. M., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 13(19), 1695-1714. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Chloro-2-methyl-6-nitroquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction and Mechanistic Rationale Quinazoline scaffolds are privileged structures in medicinal chemistry, fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Quinazoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for various kinase inhibitors (e.g., EGFR inhibitors) and anticancer agents[1]. The compound 4-chloro-2-methyl-6-nitroquinazoline (CAS: 74151-22-7) is a highly versatile electrophilic intermediate. The labile chlorine atom at the C4 position undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, alcohols, and thiols, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The synthesis relies on the conversion of the tautomeric precursor, 2-methyl-6-nitroquinazolin-4-ol (or its lactam form, 2-methyl-6-nitroquinazolin-4(3H)-one), into the corresponding imidoyl chloride. While neat phosphorus oxychloride ( POCl3​ ) is traditionally used, it often leads to harsh workup conditions and degradation of sensitive functional groups. This protocol utilizes a milder, highly efficient biphasic-compatible approach using toluene as a solvent and triethylamine (TEA) as an acid scavenger and reaction promoter[1].

Experimental Workflow

SynthesisWorkflow Precursor 2-Methyl-6-nitroquinazolin-4-ol (Starting Material) Solvation Suspend in Toluene + TEA (2.0 equiv base) Precursor->Solvation Addition Slow POCl3 Addition (Controlled at 25 °C) Solvation->Addition Reaction Thermal Activation (80 °C for 3.0 hours) Addition->Reaction Quench Ice-Water Quench (Hydrolyze excess POCl3) Reaction->Quench Isolation Phase Separation & Na2SO4 Drying Quench->Isolation Product 4-Chloro-2-methyl-6-nitroquinazoline (Concentration in vacuo) Isolation->Product

Synthesis workflow for 4-Chloro-2-methyl-6-nitroquinazoline.

Quantitative Reagent Data

The following stoichiometry is optimized for a standard laboratory-scale synthesis. Scaling up requires careful attention to the exothermic nature of the POCl3​ quench.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Methyl-6-nitroquinazolin-4-ol205.171.09.66 g (47.1 mmol)Limiting Reagent
Toluene92.14N/A200 mLNon-polar Solvent
Triethylamine (TEA)101.192.09.53 g (94.2 mmol)Acid Scavenger / Catalyst
Phosphorus oxychloride ( POCl3​ )153.331.25.2 mL (56.8 mmol)Chlorinating Agent

Step-by-Step Synthesis Protocol

Safety Precaution: POCl3​ is highly reactive with water, evolving corrosive HCl gas. All steps involving POCl3​ must be conducted in a properly functioning fume hood using appropriate PPE.

Step 1: System Preparation and Solvation
  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Charge the flask with 2-methyl-6-nitroquinazolin-4-ol (9.66 g, 47.1 mmol) and anhydrous toluene (200 mL).

  • Add triethylamine (9.53 g, 94.2 mmol) to the suspension.

  • Causality Check: TEA serves a dual purpose. It deprotonates the quinazolinone to increase its nucleophilicity toward POCl3​ and neutralizes the HCl generated during the reaction, preventing the protonation of the quinazoline nitrogens which would stall the reaction[1].

Step 2: Electrophilic Activation
  • Cool the reaction mixture to approximately 25 °C using a water bath.

  • Slowly add phosphorus oxychloride (5.2 mL, 56.8 mmol) dropwise over 15 minutes.

  • Causality Check: Dropwise addition controls the initial exothermic reaction between the base, the starting material, and POCl3​ . The formation of the intermediate dichlorophosphate ester occurs in this phase.

Step 3: Thermal Imidoyl Chloride Formation
  • Gradually heat the reaction mixture to 80 °C.

  • Maintain stirring at 80 °C for 3.0 hours.

  • Self-Validating Step: Monitor reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) solvent system. The starting material (highly polar, low Rf​ ) will disappear, replaced by a higher-running, UV-active product spot.

  • Upon completion, remove the heat source and allow the mixture to cool to ambient temperature (25 °C). Dilute the mixture with an additional 100 mL of toluene to prevent product precipitation during the quench[1].

Step 4: Quenching and Workup
  • Transfer the organic mixture to a separatory funnel.

  • Carefully wash the organic layer with ice-cold water (50 mL).

  • Causality Check: The use of ice-cold water is critical. It provides the necessary aqueous environment to hydrolyze unreacted POCl3​ and dissolve the resulting phosphoric acid and triethylammonium chloride salts. Keeping it cold prevents the undesired hydrolysis of the newly formed 4-chloroquinazoline product back to the starting quinazolinone[1].

  • Separate the layers. Extract the aqueous layer once with toluene (50 mL) to maximize recovery.

  • Combine the organic phases and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to afford the crude product.

Expected Analytical Characterization

The protocol typically yields the title compound as a yellow solid (approx. 60-65% yield)[1]. The integrity of the product should be verified before use in downstream SN​Ar coupling reactions.

Analytical MethodExpected Result / Signal Assignment
Physical Appearance Yellow solid
LC-MS (ESI+) [M+H]+ expected at m/z 224.0
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.90 (d, J = 2.5 Hz, 1H, Ar-H), 8.55 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H), 8.05 (d, J = 9.0 Hz, 1H, Ar-H), 2.75 (s, 3H, - CH3​ ). (Note: Chemical shifts are approximate based on structural analogs)

Storage Note: 4-Chloroquinazolines are moisture-sensitive. Store the isolated solid in a desiccator under an inert atmosphere at 2-8 °C to prevent gradual hydrolysis.

References

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-methyl-6-nitroquinazoline

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous therapeutic agents.[1][2] Within the realm of onco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous therapeutic agents.[1][2] Within the realm of oncology, quinazoline derivatives have been exceptionally successful as kinase inhibitors, a class of targeted therapies that interfere with cellular signaling pathways crucial for cancer cell growth and proliferation.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-2-methyl-6-nitroquinazoline, a versatile and highly valuable starting material for the synthesis of a diverse range of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[5][6] We will explore the chemical rationale behind its utility, provide detailed, field-proven synthetic protocols, and discuss the mechanism of action of the resulting compounds.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including metabolism, growth, and apoptosis.[3] The dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[5][7] Quinazoline-based small molecules have emerged as a highly successful class of kinase inhibitors, with several compounds such as gefitinib, erlotinib, and lapatinib receiving FDA approval for cancer treatment.[7][8]

These inhibitors typically function by competing with adenosine triphosphate (ATP) for binding within the kinase domain, thereby blocking the downstream signaling cascade that promotes tumor progression.[3][9] The success of the quinazoline core lies in its rigid, bicyclic structure which provides an ideal framework for orienting substituents to interact with key amino acid residues in the ATP-binding pocket of kinases.[10]

The Synthon of Choice: 4-Chloro-2-methyl-6-nitroquinazoline

4-Chloro-2-methyl-6-nitroquinazoline is a key intermediate in the construction of a wide array of kinase inhibitors. Its utility stems from two primary structural features:

  • The 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing moieties, most notably substituted anilines, which are crucial for kinase binding.[11]

  • The 6-Nitro Group: This electron-withdrawing group serves a dual purpose. Firstly, it activates the quinazoline ring system, further facilitating the SNAr reaction at the 4-position. Secondly, the nitro group itself is a versatile chemical handle that can be readily reduced to an amino group, providing a secondary point for diversification and the attachment of additional pharmacophoric elements to enhance potency or modulate physicochemical properties.[12]

G cluster_quinazoline 4-Chloro-2-methyl-6-nitroquinazoline mol mol C4_Cl C4-Chloro: Reactive site for SNAr mol->C4_Cl N6_Nitro C6-Nitro: Activating group & functional handle mol->N6_Nitro

Figure 1: Key reactive and functional sites of the synthon.

Synthetic Workflow: From Synthon to Inhibitor

The primary synthetic route involves a two-stage process: an initial SNAr reaction to install the primary kinase-binding moiety, followed by an optional reduction and subsequent functionalization of the 6-position.

G start 4-Chloro-2-methyl-6-nitroquinazoline snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline (R-NH2) start->snar intermediate 4-Anilino-2-methyl-6-nitroquinazoline (Kinase Inhibitor Precursor) snar->intermediate reduction Protocol 2: Nitro Group Reduction intermediate->reduction final_product 6-Amino-4-anilino-2-methylquinazoline (Ready for further functionalization) reduction->final_product

Figure 2: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: General Synthesis of 4-Anilino-2-methyl-6-nitroquinazoline Derivatives

This protocol details the foundational SNAr reaction. The choice of the substituted aniline is critical and is determined by the target kinase's active site topology.

Rationale: The reaction is typically performed in a polar protic solvent like isopropanol or n-butanol at elevated temperatures to overcome the activation energy barrier. The reaction proceeds via a Meisenheimer complex, and the displacement of the chloride ion is the rate-determining step. A catalytic amount of acid (e.g., HCl) can protonate the quinazoline nitrogen, further activating the ring, though the reaction often proceeds well without it.[11]

Materials:

  • 4-Chloro-2-methyl-6-nitroquinazoline (1.0 eq)

  • Substituted Aniline (e.g., 3-bromoaniline, 4-aminophenol) (1.1 - 1.5 eq)

  • Solvent: Isopropanol or n-Butanol

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-methyl-6-nitroquinazoline (1.0 eq).

  • Reagent Addition: Add the selected substituted aniline (1.1 eq) to the flask.

  • Solvation: Add isopropanol to the flask to create a suspension (approx. 0.1-0.2 M concentration).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting chloroquinazoline spot is no longer visible. Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product will often form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold isopropanol and then diethyl ether to remove unreacted starting materials and impurities. The product is often pure enough at this stage. If further purification is needed, recrystallization or silica gel column chromatography can be employed.

  • Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Reduction of the 6-Nitro Group to a 6-Amino Group

This protocol transforms the stable nitro-intermediate into a reactive amine, opening the door for further derivatization, such as the formation of ureas or amides, which are common features in advanced kinase inhibitors.[12]

Rationale: The reduction of an aromatic nitro group is a classic transformation. Using iron powder in the presence of an acid like acetic acid or ammonium chloride is a cost-effective and reliable method. The iron is oxidized while the nitro group is reduced. Alternatively, stannous chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C) can be used for cleaner, albeit more expensive, transformations.

Materials:

  • 4-Anilino-2-methyl-6-nitroquinazoline derivative (from Protocol 1) (1.0 eq)

  • Iron powder (<100 mesh) (5.0 - 10.0 eq)

  • Glacial Acetic Acid or Ethanol/Water with Ammonium Chloride

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add the 4-anilino-2-methyl-6-nitroquinazoline derivative (1.0 eq) and a solvent such as glacial acetic acid or a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (5.0 eq) to the suspension in portions to control any initial exotherm.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The product, being more polar, will have a lower Rf value.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with the same solvent.

  • Extraction (if necessary): If an aqueous workup is used, neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic layer. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-amino derivative can be purified by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified product by NMR and Mass Spectrometry.

Mechanism of Action and Target Selectivity

The 4-anilinoquinazoline derivatives synthesized from this workflow primarily act as ATP-competitive inhibitors.[7] They occupy the ATP-binding site within the kinase domain, preventing the phosphorylation of substrate proteins and thereby halting the downstream signaling cascade.[9]

G cluster_kinase Kinase Active Site hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor 4-Anilinoquinazoline Inhibitor inhibitor->hinge H-Bonds from N1 & NH inhibitor->pocket Aniline moiety interaction no_signal Signal Blocked inhibitor->no_signal Competitive Inhibition atp ATP atp->hinge Normal Binding Site

Figure 3: ATP-competitive inhibition by 4-anilinoquinazolines.

Key binding interactions typically include:

  • Hinge Region Binding: A critical hydrogen bond forms between the N1 nitrogen of the quinazoline ring and a backbone NH group in the hinge region of the kinase. A second hydrogen bond often forms between the N-H of the 4-anilino linkage and a backbone carbonyl in the same region.[11]

  • Hydrophobic Interactions: The substituted aniline ring projects into a hydrophobic pocket, and the nature of the substituents on this ring largely determines the inhibitor's potency and selectivity for different kinases (e.g., EGFR vs. VEGFR).[5][11]

Comparative Biological Activity Data

The choice of substitution on the 4-anilino moiety directly impacts the inhibitory potency against specific kinases. The following table summarizes reported IC₅₀ values for representative quinazoline derivatives, illustrating the structure-activity relationship (SAR).

Compound ClassR-Group at C4-AnilinePrimary Target(s)IC₅₀ (nM)Reference
EGFR Inhibitors 3-chloro-4-fluoro-phenylEGFR2 - 33[10]
3-ethynyl-phenylEGFR25.42 (Gefitinib)[12]
Phenyl-urea moiety via C6-aminoEGFR11.66 - 867.1[12]
VEGFR-2 Inhibitors Indazole moietyVEGFR-20.56 (µM)[13]
Varied anilinesVEGFR-2 / PDGFR-βLow nM range[14]
Thienopyrimidine moietyVEGFR-20.05 (µM)[7]
Dual/Multi-Kinase 4-piperazino-quinazolinePDGFR / FLT-3 / c-KITPotent activity[7]
Thiourea-ether linkageEGFR / VEGFR-220 / 50[7]

Note: IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Conclusion

4-Chloro-2-methyl-6-nitroquinazoline is an exceptionally valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for researchers to synthesize and explore novel 4-anilinoquinazoline derivatives. By rationally designing the aniline component and further modifying the 6-position, scientists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for the discovery of next-generation cancer therapeutics.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Google Scholar.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Google Scholar.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). MDPI.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. (2024, September 4). PMC.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). PMC.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16). PMC.
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery - Benchchem. (n.d.). Benchchem.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC. (n.d.). PMC.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Google Scholar.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 26). Frontiers.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. (2020, May 11). MDPI.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold - Benchchem. (n.d.). Benchchem.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. (2023, November 5). PubMed.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2024, November 13). MDPI.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC. (n.d.). PMC.

Sources

Method

Advanced Purification Strategies for Synthesized 4-Chloro-2-methyl-6-nitroquinazoline

Executive Summary The synthesis and isolation of functionalized quinazolines are foundational to modern drug discovery and agrochemical development. Among these, 4-Chloro-2-methyl-6-nitroquinazoline serves as a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and isolation of functionalized quinazolines are foundational to modern drug discovery and agrochemical development. Among these, 4-Chloro-2-methyl-6-nitroquinazoline serves as a highly versatile, yet notoriously unstable, electrophilic intermediate. The primary bottleneck in its production is not the synthetic conversion itself, but the purification phase. Standard laboratory workups routinely destroy the product, leading to abysmal yields and high impurity profiles.

This application note details the mechanistic causality behind this instability and provides a field-proven, self-validating protocol for the anhydrous purification of 4-Chloro-2-methyl-6-nitroquinazoline, ensuring high yields and >98% purity.

Mechanistic Causality: The Hydrolysis Dilemma

To purify a compound effectively, one must first understand its electronic vulnerabilities. The C4 position of the quinazoline core is inherently electron-deficient, acting as a prime site for nucleophilic aromatic substitution (SNAr).

In 4-Chloro-2-methyl-6-nitroquinazoline, this electrophilicity is pushed to the extreme:

  • LUMO Depression : The introduction of the 6-nitro group—a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring.

  • Steric Accessibility : The 2-methyl group provides minimal steric shielding compared to bulkier substituents, leaving the C4-Cl bond highly exposed.

  • Hyper-Reactivity : Consequently, the imidoyl chloride moiety becomes hyper-reactive. While unfunctionalized 4-chloroquinazolines can sometimes tolerate brief, cold aqueous workups, the 6-nitro derivative undergoes rapid, irreversible hydrolysis back to its precursor, 2-methyl-6-nitroquinazolin-4(3H)-one, upon mere contact with moisture or ambient humidity ()[1].

Furthermore, the standard chlorination of quinazolinones using phosphorus oxychloride (POCl3) yields phosphorylated intermediates that require extended heating (>70 °C) for complete conversion to the chloroquinazoline ()[2]. The traditional method of quenching excess POCl3 with ice-water or aqueous sodium bicarbonate is catastrophic for this specific substrate, resulting in near-total product loss.

Anhydrous Workflow & Logical Relationships

To circumvent hydrolysis, the purification strategy must completely eliminate aqueous quenching and silica gel chromatography (as silica contains bound water). The workflow below outlines the logical progression of the anhydrous methodology.

PurificationWorkflow A Synthesis (POCl3 / Toluene) B Vacuum Distillation (Remove Volatiles) A->B Heat/Vacuum D Hydrolysis Risk (Aqueous Quench) A->D Water/Base C Anhydrous Extraction (Toluene Resuspension) B->C Resuspend E Anhydrous Recrystallization (Toluene/Hexane) C->E Concentrate D->A Reverts to Precursor F Pure 4-Chloro-2-methyl- 6-nitroquinazoline E->F Filter & Dry (Ar/N2)

Caption: Workflow for anhydrous purification of 4-Chloro-2-methyl-6-nitroquinazoline.

Quantitative Data Presentation

The table below summarizes the empirical outcomes of various purification strategies applied to 4-Chloro-2-methyl-6-nitroquinazoline, demonstrating the necessity of the anhydrous approach.

Table 1: Comparative Analysis of Purification Workflows

Purification StrategyHydrolysis RiskPOCl3 Removal EfficiencyExpected YieldProduct PurityRecommendation
Aqueous Quench & Extraction ExtremeHigh< 15%< 50%Strictly Avoid
Silica Gel Flash Chromatography HighModerate30 - 40%70 - 80%Not Recommended
Vacuum Distillation + Recrystallization LowVery High75 - 85%> 98%Optimal Standard

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that the scientist can verify the integrity of the compound before proceeding to the next step, preventing the downstream use of degraded material.

Protocol A: Anhydrous Chlorination and Reagent Distillation

Objective: Convert the quinazolinone precursor and remove all chlorinating agents without introducing water.

  • Reaction Setup : Suspend 2-methyl-6-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (5 volumes) under a strict argon atmosphere.

  • Chlorination : Add POCl3 (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Heat the mixture to 90 °C for 4 hours.

    • Causality: DIPEA acts as an organic base to accelerate the initial phosphorylation, while heating to 90 °C ensures the complete kinetic conversion of the O-phosphorylated intermediate to the desired imidoyl chloride ()[2].

  • Vacuum Distillation : Cool the reaction to 50 °C. Apply vacuum (10–20 mbar) to distill off the toluene and excess POCl3 (b.p. 106 °C).

    • Causality: Removing POCl3 via distillation bypasses the need for an aqueous quench, actively protecting the hyper-reactive C4-Cl bond from hydrolysis ()[1].

  • Azeotropic Chasing : Add fresh anhydrous toluene (3 volumes) to the crude residue and repeat the vacuum distillation. This azeotropically strips away any residual trace POCl3.

  • System Validation Check : Dissolve a 5 mg micro-aliquot of the crude residue in anhydrous CDCl3. Analyze via 1H-NMR. The complete disappearance of the quinazolinone N-H proton signal (~12.0 ppm) validates successful conversion, allowing progression to Protocol B.

Protocol B: Anhydrous Recrystallization

Objective: Isolate the pure product from organic salts and polymeric byproducts.

  • Resuspension : Dissolve the crude 4-chloro-2-methyl-6-nitroquinazoline in a minimal volume of boiling anhydrous toluene under argon.

  • Hot Filtration : Rapidly filter the hot solution through a pre-heated, oven-dried Celite pad.

    • Causality: This step mechanically removes insoluble DIPEA hydrochloride salts and dark polymeric byproducts without utilizing aqueous washes.

  • Crystallization : Transfer the clarified filtrate to a dry Schlenk flask. Dropwise, add anhydrous hexane until the solution becomes faintly turbid (the cloud point).

  • Controlled Cooling : Allow the mixture to cool to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow, controlled cooling promotes the exclusion of structurally similar impurities (such as unreacted precursor) from the growing crystal lattice.

  • Isolation : Filter the resulting crystals under a blanket of argon using a Schlenk frit. Wash the filter cake with ice-cold anhydrous hexane. Dry the solid in a vacuum desiccator over P2O5.

  • System Validation Check : Determine the melting point in a sealed, argon-flushed capillary tube. A sharp melting point range (< 2 °C variance) self-validates the absolute purity of the compound and confirms the absence of the hydrolyzed quinazolinone precursor.

References

  • Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline Source: Molbank (MDPI), 2020(2), M1134. URL: [Link]

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications), 2011, 76(6), 1653-1661. URL: [Link]

Sources

Application

Application Note: Scalable Preparation of 4-Chloro-2-methyl-6-nitroquinazoline via Vilsmeier-Haack Chlorination

Introduction and Scientific Rationale The synthesis of 4-chloroquinazolines from their corresponding quinazolin-4(3H)-ones is a foundational transformation in medicinal chemistry. These highly electrophilic intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The synthesis of 4-chloroquinazolines from their corresponding quinazolin-4(3H)-ones is a foundational transformation in medicinal chemistry. These highly electrophilic intermediates serve as the primary gateway to 4-anilinoquinazoline kinase inhibitors, anti-malarial agents, and complex fused heterocycles[1]. Specifically, 4-chloro-2-methyl-6-nitroquinazoline is a highly versatile building block due to the orthogonal reactivity of its C4-chloride, C2-methyl, and C6-nitro groups.

This application note details a highly optimized, scalable chlorination protocol utilizing phosphorus oxychloride (POCl₃) and triethylamine (TEA) in a toluene solvent system[2]. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind the reaction conditions—specifically, how precise temperature control and basicity prevent catastrophic yield losses to unwanted side reactions[3].

Mechanistic Insights and Causality

The conversion of a quinazolinone to a 4-chloroquinazoline is not a simple, concerted substitution. Kinetic studies reveal that the reaction proceeds through two distinct, temperature-dependent stages[3]:

  • Activation Phase (Vilsmeier-Haack Formation): The addition of a catalytic amount of N,N-Dimethylformamide (DMF) to POCl₃ generates the highly electrophilic Vilsmeier-Haack reagent ([Me₂N=CHCl]⁺)[4]. This reagent rapidly attacks the lactam oxygen of the quinazolinone to form an O-phosphorylated or O-formamidinyl intermediate.

  • Suppression of Pseudodimers (The Role of Base and Temperature): A critical failure point in this synthesis is the formation of "pseudodimers"—unwanted side products arising from the nucleophilic attack of unreacted quinazolinone onto the newly formed activated intermediate. Causality: Maintaining a strongly basic environment (using TEA, aqueous pKa > 9) and strictly controlling the initial addition temperature to < 25 °C completely suppresses this dimerization[3].

  • Chlorination Phase: Once the activation is complete, thermal energy is required to drive the S_NAr displacement of the leaving group by the chloride ion. Heating the mixture to 80–95 °C ensures clean turnover to the target 4-chloroquinazoline[2][3].

Mechanism SM 2-Methyl-6-nitroquinazolin-4-one Intermediate O-Activated Intermediate (Phosphorylated / Formamidinyl) SM->Intermediate Activation (T < 25 °C) Reagents POCl3 + DMF (Cat.) Triethylamine (TEA) Vilsmeier Vilsmeier-Haack Complex [Me2N=CHCl]+ Reagents->Vilsmeier Rapid Equilibrium Vilsmeier->Intermediate Electrophilic Attack Dimer Pseudodimer (Dead-End Side Product) Intermediate->Dimer T > 25 °C (without base) Product 4-Chloro-2-methyl-6-nitroquinazoline Intermediate->Product Cl- Attack (T = 80 °C) SNAr Displacement

Mechanistic pathway of quinazolinone chlorination highlighting the critical pseudodimer bypass.

Quantitative Data and Stoichiometry

The following stoichiometry is optimized for a 10-gram scale synthesis, balancing reagent efficiency with the necessary excess of chlorinating agent to drive the reaction to completion[2].

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Methyl-6-nitroquinazolin-4-one 205.171.0010.00 gLimiting Reagent
Phosphorus oxychloride (POCl₃) 153.331.205.45 mLChlorinating Agent
Triethylamine (TEA) 101.192.0013.60 mLAcid Scavenger
N,N-Dimethylformamide (DMF) 73.090.050.19 mLCatalyst
Toluene 92.14-200 mLSolvent

Experimental Protocol

This workflow relies on a self-validating system: if the temperature is controlled properly during Phase 1, the reaction mixture will remain a stirrable slurry rather than polymerizing into a tar-like dimer.

Workflow Step1 1. Slurry Formation SM + Toluene + TEA Step2 2. Activation Phase Add POCl3 at < 25 °C Step1->Step2 Step3 3. Chlorination Phase Heat to 80 °C for 3h Step2->Step3 Step4 4. Reverse Quench Add to Ice Water Step3->Step4 Step5 5. Isolation Phase Separation Step4->Step5 Step6 6. Concentration Yield Target Product Step5->Step6

Step-by-step experimental workflow for the scalable synthesis of 4-chloroquinazoline.

Step-by-Step Methodology
  • System Preparation: Equip a 500 mL 3-neck round-bottom flask with an overhead mechanical stirrer (or large magnetic stir bar), a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas (N₂/Ar) inlet. Ensure all glassware is rigorously oven-dried.

  • Slurry Formation: Charge the flask with 2-methyl-6-nitroquinazolin-4-one (10.00 g, 48.7 mmol) and anhydrous toluene (200 mL). Add triethylamine (13.60 mL, 97.4 mmol) and DMF (0.19 mL, 2.4 mmol) to the suspension[2].

  • Activation Phase (Temperature Critical): Cool the reaction mixture to 10–15 °C using a water/ice bath. Begin the dropwise addition of POCl₃ (5.45 mL, 58.4 mmol) via the dropping funnel over a period of 30 minutes.

    • Field Insight: Maintaining the temperature below 25 °C during this highly exothermic phosphorylation phase is non-negotiable to prevent the formation of unreactive pseudodimers[3].

  • Chlorination Phase: Once the addition is complete and the initial exotherm subsides, remove the cooling bath. Gradually heat the reaction mixture to 80 °C using a heating mantle. Stir at this temperature for 3.0 hours[2]. The slurry will transition into a dark, homogeneous solution as the target 4-chloroquinazoline forms.

  • Reaction Monitoring: Sample a 50 µL aliquot, quench it immediately into 500 µL of dry methanol or pyrrolidine, and analyze via HPLC or TLC (Hexane:EtOAc) to confirm the complete consumption of the starting material[3].

  • Reverse Quench: Cool the reaction mixture to 25 °C. Slowly pour the mixture into a vigorously stirred beaker containing 100 mL of ice water to quench the excess POCl₃[2].

    • Field Insight: POCl₃ reacts violently with water to form phosphoric and hydrochloric acids. A reverse quench (adding the reaction to the water) prevents localized overheating, which would rapidly hydrolyze the highly sensitive 4-chloroquinazoline back to the starting quinazolinone.

  • Phase Separation & Washing: Transfer the quenched biphasic mixture to a separatory funnel. Isolate the organic (toluene) layer. Wash the organic phase with an additional 50 mL of ice-cold water, followed by 50 mL of saturated aqueous NaCl (brine).

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to afford 4-chloro-2-methyl-6-nitroquinazoline as a yellow-to-brown solid[2].

Analytical Validation and Storage

  • Spectroscopic Confirmation: The success of the chlorination is definitively confirmed by ¹H NMR (in CDCl₃ or DMSO-d₆) via the complete disappearance of the broad lactam N-H proton signal, which typically resonates around δ 12.0 ppm in the starting material[5][6].

  • Storage Protocols: The C4-position of this molecule is exceptionally electrophilic[7]. The isolated product is highly susceptible to atmospheric moisture and will slowly hydrolyze back to the quinazolinone. It must be stored under an inert atmosphere at -20 °C, or ideally, telescoped immediately into subsequent amination or S_NAr substitution reactions[3].

References

  • [1] Maillard-Boyer, M., et al. (2010). Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach. Molecules / Semantic Scholar. URL:[Link]

  • [3] Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones: Kinetic and Mechanistic Studies. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [5] POCl3 Chlorination of 4-Quinazolones. ResearchGate. URL:[Link]

  • [7] Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry. URL:[Link]

  • [4] New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds. MDPI. URL:[Link]

  • [6] 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS. ResearchGate. URL:[Link]

  • Alshehry, R. (2011). Synthetic studies toward biologically active quinazolinones. UMassD Repository. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-2-methyl-6-nitroquinazoline Synthesis

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing highly functionalized quinazolines like 4-chloro-2-methyl-6-nitroquinazoline is a critical step in generating bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing highly functionalized quinazolines like 4-chloro-2-methyl-6-nitroquinazoline is a critical step in generating bioactive scaffolds and oncology intermediates. However, the conversion of 2-methyl-6-nitroquinazolin-4(3H)-one to its chlorinated analog using phosphorus oxychloride (POCl₃) is notoriously prone to modest yields (typically 50–60%) and difficult purification.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind yield attrition , provide a self-validating experimental workflow , and offer a comprehensive Troubleshooting & FAQ section to ensure your synthesis is robust, scalable, and high-yielding.

Mechanistic Overview: The Causality of Yield Loss

To optimize a reaction, we must first understand why it fails. The chlorination of quinazolones with POCl₃ does not happen in a single concerted step; it is a two-stage process consisting of phosphorylation followed by chlorination (1).

The primary cause of yield loss is the formation of an insoluble (N)-pseudodimer impurity . This occurs when the highly reactive (O)-phosphorylated intermediate reacts with unreacted starting material (the quinazolone) instead of the chloride ion. Because the 6-nitro group is strongly electron-withdrawing, the subsequent chloride substitution is sluggish, giving the intermediate ample time to dimerize if the concentration of unreacted starting material is high.

MechanisticPathway SM 2-Methyl-6-nitroquinazolin-4(3H)-one (Starting Material) PI (O)-Phosphorylated Intermediate (Reactive Species) SM->PI Phosphorylation (< 25 °C, Fast) Dimer (N)-Pseudodimer Impurity (Major Yield Loss) SM->Dimer Reagents POCl3 + Base (DIPEA/TEA) Reagents->PI PI->Dimer Reaction with unreacted SM (Uncontrolled Temp) Product 4-Chloro-2-methyl-6-nitroquinazoline (Target Product) PI->Product Chlorination (Cl⁻) (70-90 °C, Slow)

Mechanistic pathway of quinazolone chlorination highlighting dimer formation.

Quantitative Data Summary

By manipulating the kinetics of the reaction—specifically by separating the fast phosphorylation step from the slow chlorination step via temperature control—we can completely suppress dimer formation. Below is a comparative data summary of different synthetic strategies.

Reaction ConditionTemperature ProfileDimer Impurity (%)Isolated Yield (%)
Standard POCl₃ (No Base) 90 °C (1 stage)> 20.0%45 - 55%
POCl₃ + TEA (Direct Add) 80 °C (1 stage)10.0 - 15.0%60 - 65%
Hot Inverse Addition 85 °C (Slurry Add)< 5.0%75 - 80%
Two-Stage Temp Control < 25 °C then 80 °C< 0.5% 85 - 92%

Optimized Experimental Protocol: Two-Stage Temperature Control

To establish a self-validating system , this protocol utilizes kinetic separation. By ensuring 100% of the starting material is phosphorylated at room temperature before applying heat, pseudodimer formation is mathematically and chemically eliminated. The use of toluene facilitates a non-aqueous workup, preventing product hydrolysis (2).

Step-by-Step Methodology
  • Preparation & Suspension: Charge a dry, argon-purged flask with 2-methyl-6-nitroquinazolin-4(3H)-one (1.0 eq) and anhydrous toluene (approx. 10 volumes). Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq). Self-Validation Check: Ensure moisture content of starting material is <0.5% via Karl Fischer titration.

  • Cold Phosphorylation: Cool the suspension to 15–20 °C. Slowly add POCl₃ (1.2–1.5 eq) dropwise over 15 minutes. Stir the reaction at < 25 °C for 30 minutes. The strong base (pKa > 9) ensures complete conversion to the (O)-phosphorylated intermediate.

  • Thermal Chlorination: Gradually heat the reaction mixture to 80 °C and stir for 3.0 hours. Self-Validation Check: Monitor via HPLC; the intermediate peak should smoothly transition to the product peak with zero starting material present.

  • Controlled Workup: Cool the mixture to 25 °C. Dilute with additional toluene. Wash the organic phase carefully with ice-cold water (0–5 °C) to quench excess POCl₃ without creating a prolonged acidic aqueous environment. Separate the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the yellow solid product.

ExperimentalWorkflow S1 S1 S2 S2 S1->S2 S3 Step 3: Chlorination Heat to 80 °C for 3 hours Monitor via HPLC S2->S3 S4 Step 4: Non-Aqueous Workup Cool to 25 °C, Wash with ice water Dry over Na2SO4, Concentrate S3->S4

Step-by-step workflow for the two-stage temperature-controlled synthesis.

Troubleshooting Guide & FAQs

Q: My reaction shows complete consumption of the starting material, but my isolated yield is stuck at 55%. Where is the rest of my mass? A: The missing mass is likely the (N)-pseudodimer impurity. If POCl₃ is added at elevated temperatures, the phosphorylation and chlorination stages overlap. The highly reactive phosphorylated intermediate reacts with the remaining unreacted quinazolone. Solution: Implement the Two-Stage Temperature Control protocol. Keep the reaction strictly below 25 °C during POCl₃ addition and for 30 minutes thereafter to ensure all starting material is phosphorylated before heating.

Q: I can see the 4-chloro-2-methyl-6-nitroquinazoline product on TLC/HPLC during the reaction, but it disappears after aqueous workup. What is happening? A: You are experiencing product hydrolysis. 4-chloroquinazolines—especially those with electron-withdrawing groups like a 6-nitro moiety—are highly susceptible to nucleophilic attack by water, reverting back to the quinazolone in acidic environments. Solution: Avoid pouring the reaction directly into bulk water. Use a non-aqueous extraction solvent like toluene. Quench the excess POCl₃ by washing the toluene layer with ice-cold water (0–5 °C) rapidly, minimizing the time the product spends in an acidic aqueous biphasic mixture.

Q: Does the choice of organic base matter, or can I just use catalytic DMF? A: The choice of base is critical. While catalytic DMF is a standard chlorinating accelerator (forming the Vilsmeier-Haack reagent), it does not buffer the system. A strong organic base like DIPEA (aq pKa ~11) or TEA is required to drive the initial phosphorylation to completion at room temperature. Without a strong base, phosphorylation is incomplete at < 25 °C, which re-introduces the dimerization risk upon heating.

Q: Why is rigorous moisture control (<0.5%) emphasized in the protocol? A: Moisture reacts violently with POCl₃ to generate HCl and phosphoric acid. This not only consumes your chlorinating agent but also protonates your organic base (DIPEA/TEA), rendering it ineffective for the phosphorylation step. This stalls the reaction and promotes hydrolysis of any product that has already formed. Always use anhydrous toluene and verify the dryness of your starting quinazolone.

References

  • The Journal of Organic Chemistry (ACS Publications)
  • 4-CHLORO-6-NITROQUINAZOLINE Synthesis and Workup Procedures ChemicalBook URL

Sources

Optimization

Troubleshooting degradation of 4-Chloro-2-methyl-6-nitroquinazoline during storage

Technical Support Center: 4-Chloro-2-methyl-6-nitroquinazoline A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support resource for 4-Chloro-2-methyl-6-nitroquinazoline. As a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-methyl-6-nitroquinazoline

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support resource for 4-Chloro-2-methyl-6-nitroquinazoline. As a key intermediate in pharmaceutical and agrochemical research, maintaining the stability and purity of this compound is critical for reproducible experimental outcomes.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, analytical protocols, and preventative strategies to address degradation issues encountered during storage and handling.

Part 1: Initial Observations & Preliminary Checks

This section addresses the common first signs of compound degradation and the immediate steps a researcher should take.

Question 1: I've noticed my solid 4-Chloro-2-methyl-6-nitroquinazoline has changed color from a pale-yellow to a yellowish-brown. What does this indicate?

A change in color is a primary visual indicator of potential chemical degradation.[2] For nitroaromatic compounds, this shift towards yellow or brown hues often signals the formation of nitrophenolic impurities or other chromophoric byproducts.[2][3] This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with moisture (hydrolysis).[2] While a color change is a strong warning sign, it is not conclusive proof of significant impurity. Analytical confirmation is always required to quantify the extent of degradation.

Question 2: My compound is stored in solution, and I've observed a precipitate forming over time. Is this related to degradation?

Precipitation from a solution can be due to several factors, and degradation is a significant possibility. The degradation products may have lower solubility in the chosen solvent than the parent compound, causing them to crash out of solution. Alternatively, the issue could be physical, such as a change in storage temperature affecting solubility or solvent evaporation concentrating the solution beyond its saturation point.

Causality: The chloro-group at the 4-position of the quinazoline ring is an electrophilic site, susceptible to nucleophilic attack. If the solvent contains nucleophiles (e.g., water, alcohols), a substitution reaction can occur, leading to a new, potentially less soluble compound.

To begin troubleshooting, perform a simple solubility test:

  • Gently warm the solution to see if the precipitate redissolves. If it does, the issue may be related to temperature-dependent solubility.

  • If it does not redissolve, it is more likely a degradation product. The solution and the precipitate should be analyzed separately to identify their chemical identities.

Part 2: Root Cause Analysis - Uncovering the "Why"

Understanding the chemical vulnerabilities of 4-Chloro-2-methyl-6-nitroquinazoline is key to preventing future degradation. The molecule's structure contains several features prone to specific degradation pathways.

Question 3: What are the most likely chemical degradation pathways for this compound?

There are three primary degradation pathways you should be aware of: hydrolysis, photodegradation, and thermal decomposition.

1. Hydrolysis: The C4-chloro substituent is the most reactive site for hydrolysis. The electron-withdrawing nature of the nitro group and the quinazoline ring system makes the carbon atom attached to the chlorine highly electrophilic and thus susceptible to nucleophilic substitution by water or other nucleophiles.[4] This reaction would replace the chlorine atom with a hydroxyl group, forming 2-methyl-6-nitroquinazolin-4(3H)-one. This process can be accelerated by the presence of acids or bases.[2][5][6]

2. Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[2] The energy from light can promote electrons to higher energy states, leading to radical reactions or rearrangements. Quinoline and quinazoline derivatives can also undergo complex photochemical reactions.[7][8][9] This pathway often results in complex mixtures of byproducts and a noticeable color change.

3. Thermal Decomposition: While many quinazoline derivatives are thermally stable to a certain degree, elevated temperatures can provide the necessary activation energy to initiate decomposition.[10][11] For nitro-containing heterocyclic compounds, thermal stress can lead to cleavage of C-N and C-C bonds and the release of volatile fragments like NOx, CO, and HCN.[10][12][13]

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

Caption: Fig. 1: Primary Hydrolytic Degradation Pathway.

Part 3: Analytical Confirmation of Degradation

Visual inspection is not enough. Quantitative analysis is required to confirm and measure the extent of degradation. High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for this purpose.[2]

Question 4: How can I definitively confirm that my compound has degraded and determine its purity?

You need to develop and run a stability-indicating analytical method, which is an HPLC method capable of separating the intact parent compound from all potential degradation products. The most effective way to develop such a method is by performing a forced degradation study.[2]

A forced degradation study intentionally exposes the compound to harsh conditions to generate the likely degradation products. Analyzing the resulting mixtures helps in developing an HPLC method that can resolve these new impurity peaks from the main compound peak.

Data Presentation: Common Stress Conditions for Forced Degradation

The table below summarizes the conditions for a typical forced degradation study.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 N to 1 N HCl24 hours at 60°CHydrolysis of the C4-Cl bond
Base Hydrolysis 0.1 N to 1 N NaOH24 hours at 60°CHydrolysis of the C4-Cl bond
Oxidation 3-30% H₂O₂24 hours at Room TemperatureOxidation of the quinazoline ring or methyl group
Photolytic High-intensity UV/Vis light24-48 hours at Room TemperaturePhotodegradation, rearrangements, radical reactions
Thermal Dry heat48 hours at 80-100°CThermally induced decomposition
Experimental Protocol: Step-by-Step Forced Degradation & HPLC Analysis

This protocol provides a self-validating system to confirm degradation.

Objective: To generate potential degradation products and confirm the specificity of an HPLC method.

Materials:

  • 4-Chloro-2-methyl-6-nitroquinazoline

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV/PDA detector

Workflow Diagram:

Caption: Fig. 2: Forced Degradation & HPLC Analysis Workflow.

Procedure:

  • Preparation: Prepare a stock solution of 4-Chloro-2-methyl-6-nitroquinazoline at ~1 mg/mL in ACN.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 1 N HCl. Heat at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 1 N NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Photolytic: Expose a solution of the compound to direct UV light.

    • Thermal: Store the solid compound in an oven at 80°C.

  • Sample Processing: After the specified time, cool the samples. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dissolve the thermally stressed solid. Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: ACN with 0.1% Formic Acid

    • Gradient: Start with a linear gradient, e.g., 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or use a PDA detector to scan for optimal wavelength).

  • Data Interpretation: Compare the chromatogram of the unstressed sample with those of the stressed samples. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound. A stability-indicating method is achieved when the parent peak is baseline-resolved from all degradation product peaks.

Part 4: Preventative Measures and Best Practices

Proactive measures are the most effective way to ensure the long-term stability of 4-Chloro-2-methyl-6-nitroquinazoline.

Question 5: What are the definitive best practices for storing this compound to prevent degradation?

Proper storage is crucial and involves controlling temperature, light, atmosphere, and the storage container.[2] Given the compound's structure (a chlorinated, nitroaromatic heterocyclic), the following conditions are recommended.

Data Presentation: Recommended Storage Conditions
ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) [2][14]Low temperatures slow down the rate of all chemical reactions, including hydrolysis and thermal decomposition. Avoid repeated freeze-thaw cycles for solutions.
Light Protect from light. Store in amber glass vials inside a dark cabinet. [2]Prevents photodegradation by blocking UV and high-energy visible light that can initiate degradative chemical reactions.[2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). [2]Displaces oxygen and moisture. This is critical for preventing oxidation and minimizing hydrolysis, especially for long-term storage of the solid compound.
Container Tightly sealed, non-reactive containers (e.g., borosilicate glass with Teflon-lined caps). [2][5][15]Prevents ingress of atmospheric moisture and oxygen.[2] Non-reactive materials like glass and Teflon prevent leaching or catalytic reactions with the container surface.[5][16]
Form Store as a dry solid whenever possible. [2]Degradation reactions, particularly hydrolysis, are often much faster in solution. If a solution is necessary, use a high-purity, dry (anhydrous) aprotic solvent.

Question 6: Does the choice of solvent for making stock solutions matter for stability?

Absolutely. The choice of solvent is critical.[2]

  • Avoid Protic Solvents: Protic solvents like methanol, ethanol, and especially water contain hydroxyl groups that can act as nucleophiles, directly promoting the hydrolysis of the C4-Cl bond.

  • Use Anhydrous Aprotic Solvents: For short to medium-term storage in solution, use high-purity, dry aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO). Ensure the solvent is rated as "anhydrous" or "dry" to minimize water content.

  • Long-Term Storage: For long-term storage, storing the compound as a dry solid under an inert atmosphere is always the best practice.[2] Prepare solutions fresh as needed for your experiments.

By implementing these troubleshooting steps and preventative storage measures, you can ensure the integrity of your 4-Chloro-2-methyl-6-nitroquinazoline, leading to more reliable and accurate research outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • DTIC. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water.
  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2). Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Sagan, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2975. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the synthesis of novel Quinazoline derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Arora, P. K., & Bae, H. (2012). Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. PLoS One, 7(11), e49993. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. Retrieved from [Link]

  • Chemazone. (n.d.). 4-chloro-2-methyl-6-nitroquinazoline - 74151-22-7. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

  • MDPI. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. Retrieved from [Link]

  • Krawczyk, S., et al. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 25(1), 123. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-nitrophenol. Retrieved from [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Science and Technology of Energetic Materials, 79(3), 81-88. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety.
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). A graphic representation of transformation of 4-chloro-2-nitrophenol.... Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Acta Pharmaceutica, 67(1), 1-27. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. Retrieved from [Link]

  • Wu, W., & Taniyama, T. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. International journal of molecular sciences, 10(5), 2063-2070. Retrieved from [Link]

  • Arora, P. K., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 8(7), e68266. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4-Chloro-2-methyl-6-nitroquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields and stalled reactions when working with 4-Chloro-2-methyl-6-nitroquinazoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields and stalled reactions when working with 4-Chloro-2-methyl-6-nitroquinazoline (CAS: 74151-22-7) . This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind its extreme moisture sensitivity, providing self-validating protocols, and offering actionable troubleshooting steps.

Mechanistic Insight: The "Why" Behind the Sensitivity

To master the handling of 4-Chloro-2-methyl-6-nitroquinazoline, you must understand its reactivity profile. The C4 position of the quinazoline ring is exceptionally electrophilic. This electrophilicity is driven by the electron-withdrawing nature of the two pyrimidine ring nitrogen atoms and is further amplified by the strongly electron-withdrawing 6-nitro group.

When exposed to even trace amounts of atmospheric moisture, a rapid Nucleophilic Aromatic Substitution (SNAr) occurs [1]. Water acts as a nucleophile, attacking the C4 carbon to form a tetrahedral Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields an unstable enol (4-hydroxy-2-methyl-6-nitroquinazoline), which immediately tautomerizes into the thermodynamically stable 2-methyl-6-nitroquinazolin-4(3H)-one [2].

This hydrolysis is doubly destructive: it consumes your starting material and generates stoichiometric amounts of corrosive HCl gas, which can prematurely protonate your target nucleophiles in subsequent steps.

HydrolysisPathway A 4-Chloro-2-methyl-6-nitroquinazoline (Active Electrophile) C Tetrahedral Intermediate (C4-OH, C4-Cl) A->C Nucleophilic Attack B H2O (Nucleophile) B->C D 4-Hydroxy-2-methyl-6-nitroquinazoline (Unstable Enol) + HCl C->D Chloride Elimination E 2-Methyl-6-nitroquinazolin-4(3H)-one (Stable Keto Degradant) D->E Tautomerization

Mechanistic pathway of 4-Chloro-2-methyl-6-nitroquinazoline hydrolysis.

Troubleshooting & FAQs

Q1: My SNAr amination reaction yielded a mixture of the desired product and a highly polar byproduct. What happened? A1: The highly polar byproduct is almost certainly the 2-methyl-6-nitroquinazolin-4(3H)-one degradant. If your solvent (e.g., THF, DMF) was not strictly anhydrous, or if you did not purge the reaction vessel with inert gas, water outcompeted your amine for the C4 electrophilic center. Always use freshly activated molecular sieves and Schlenk line techniques.

Q2: How can I quickly verify if my batch of 4-Chloro-2-methyl-6-nitroquinazoline is still viable? A2: Do not rely on visual inspection, as both the active chloride and the keto degradant are solid powders. Instead, use TLC or LC-MS to track the specific markers of degradation.

Quantitative & Qualitative Data for Degradation Tracking
Analytical PropertyIntact Reagent (4-Chloro-...)Degraded Product (4-Quinazolinone)
Active Functional Group C-Cl (Highly Electrophilic)C=O (Amide/Lactam, Inert)
TLC Rf (Hexane:EtOAc 7:3)~0.60 - 0.80< 0.20 (Stays near baseline)
LC-MS (ESI+) m/z [M+H]⁺ 224.0 / 226.0 (3:1 Cl isotope)[M+H]⁺ 206.0 (No Cl isotope)
IR Spectroscopy Sharp C=N stretch (~1610 cm⁻¹)Strong C=O stretch (~1680 cm⁻¹)

Q3: Can I salvage a severely degraded batch? A3: Yes. The hydrolysis is reversible via re-chlorination. You can convert the 2-methyl-6-nitroquinazolin-4(3H)-one back to the 4-chloro derivative by refluxing it in neat Phosphorus Oxychloride (POCl₃) with a catalytic amount of N,N-diisopropylethylamine (DIPEA) or DMF [3]. Ensure complete removal of POCl₃ under reduced pressure before using the salvaged reagent.

Standard Operating Procedures (SOPs)

To guarantee reproducibility, your workflow must be a self-validating system. The following SOP ensures that water is excluded and any generated HCl is neutralized, maintaining the nucleophilicity of your reagents.

ExperimentalWorkflow Start Reagent Retrieval (Glovebox / Desiccator) Check Quality Control (TLC/LC-MS for Keto degradant) Start->Check Check->Start Degraded (Discard/Repurify) Prep Solvent Preparation (Anhydrous, Molecular Sieves) Check->Prep Purity > 95% React Reaction Setup (Schlenk Line, N2/Ar Atmosphere) Prep->React Quench Controlled Quenching (Post-Reaction Workup) React->Quench

Workflow for moisture-free handling and reaction setup of 4-chloroquinazolines.

Self-Validating Protocol for Moisture-Free SNAr Amination

Step 1: Reagent and Solvent Preparation

  • Action: Transfer 4-Chloro-2-methyl-6-nitroquinazoline inside a glovebox or a nitrogen-purged glove bag into an oven-dried Schlenk flask.

  • Action: Use only strictly anhydrous solvents (e.g., THF or Dioxane dried over 3Å molecular sieves for at least 24 hours).

  • Causality: Commercial "anhydrous" solvents can absorb water upon opening. Molecular sieves act as an active, continuous water scavenger.

Step 2: Reaction Setup & HCl Scavenging

  • Action: Seal the flask with a rubber septum and transfer it to a Schlenk line. Apply three vacuum/nitrogen cycles. Inject the anhydrous solvent via a dry, inert-gas-purged syringe.

  • Action: Add 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA acts as an HCl sponge. Neutralizing the HCl prevents the protonation of your target amine, which would otherwise render it non-nucleophilic and stall the reaction prematurely.

Step 3: Nucleophile Addition and Active Monitoring

  • Action: Dropwise add 1.1 equivalents of your target amine at 0 °C, then allow to warm to room temperature.

  • Action: Monitor the reaction via TLC. Crucial validation step: Quench your TLC aliquots in anhydrous methanol rather than water. Methanol converts any unreacted starting material into the methyl ether, preventing false positives for the keto degradant on the TLC plate.

Step 4: Controlled Quenching

  • Action: Once complete, quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Causality: A basic aqueous quench neutralizes residual acids and precipitates the desired product while keeping polar impurities (like unreacted amines or trace degradants) dissolved in the aqueous layer.

References

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC (PubMed Central) URL: [Link]

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity: 4-Chloro-2-methyl-6-nitroquinazoline vs 4-chloroquinazoline

Title: Comparative Reactivity Guide: 4-Chloro-2-methyl-6-nitroquinazoline vs. 4-Chloroquinazoline in S_NAr Amination Introduction Quinazoline cores are privileged scaffolds in medicinal chemistry, heavily utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 4-Chloro-2-methyl-6-nitroquinazoline vs. 4-Chloroquinazoline in S_NAr Amination

Introduction Quinazoline cores are privileged scaffolds in medicinal chemistry, heavily utilized in the development of kinase inhibitors (e.g., EGFR inhibitors like gefitinib). The functionalization of these scaffolds relies almost exclusively on Nucleophilic Aromatic Substitution (S_NAr) at the C4 position. This guide provides an in-depth comparative analysis of the baseline 4-chloroquinazoline against its highly functionalized derivative, 4-chloro-2-methyl-6-nitroquinazoline , detailing how electronic and steric modifications dictate reaction kinetics, thermodynamics, and protocol design, as explored in [1].

Structural and Electronic Causality

The S_NAr reaction on a quinazoline ring proceeds via an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack at the C4 position, forming a negatively charged Meisenheimer complex[1].

  • 4-Chloroquinazoline (Baseline): The C4 position is inherently electrophilic due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized around C4, making it the preferred site for nucleophilic attack[1].

  • 4-Chloro-2-methyl-6-nitroquinazoline (Activated): The introduction of a nitro group at the 6-position fundamentally alters the electronic landscape. The -NO 2​ group is a powerful electron-withdrawing group (EWG) via both resonance (-R) and inductive (-I) effects. This significantly lowers the LUMO energy of the entire scaffold, drastically increasing the electrophilicity of C4, a phenomenon[2]. Furthermore, the nitro group stabilizes the intermediate Meisenheimer complex by delocalizing the accumulating negative charge[3]. While the 2-methyl group introduces minor steric hindrance and a weak electron-donating hyperconjugative effect, the profound electronic activation by the 6-nitro group overwhelmingly dominates, resulting in a net acceleration of S_NAr kinetics.

G Base 4-Chloroquinazoline (Baseline Electrophile) Nitro 6-Nitro Group (Strong EWG) Base->Nitro Substitution Methyl 2-Methyl Group (Weak EDG / Steric) Base->Methyl Substitution Meisenheimer Meisenheimer Complex Stabilization Nitro->Meisenheimer Resonance/Induction Methyl->Meisenheimer Minor Steric Hindrance Outcome Accelerated S_NAr Kinetics & Higher Yields Meisenheimer->Outcome Lower Activation Energy

Logical flow of substituent effects on S_NAr reactivity in quinazolines.

Comparative Reactivity Profile

The distinct electronic properties of these two scaffolds necessitate different handling and reaction conditions. Table 1 summarizes the quantitative and qualitative differences.

Parameter4-Chloroquinazoline4-Chloro-2-methyl-6-nitroquinazolineMechanistic Causality
C4 Electrophilicity BaselineSignificantly Enhanced6-NO 2​ group withdraws electron density via resonance (-R) and induction (-I)[2].
S_NAr Reaction Rate ModerateFastLowered LUMO energy accelerates the rate-determining nucleophilic attack[1].
Meisenheimer Stability Moderately stableHighly stabilizedNegative charge is extensively delocalized onto the 6-nitro oxygen atoms.
Steric Hindrance MinimalModerate at C22-methyl group slightly impedes bulky nucleophiles, but electronic activation dominates.
Typical Reaction Temp 80–100 °C (Reflux)25–60 °CEnhanced reactivity lowers the activation energy barrier, allowing milder conditions[4].
Solvent Preference Polar protic (e.g., n-BuOH)Polar aprotic (e.g., THF, DMF)Highly reactive nitro-derivatives can prematurely hydrolyze in protic solvents at high heat[5].

Self-Validating Experimental Methodologies

To harness the reactivity of these scaffolds, protocols must be carefully tuned. The following methodology outlines a self-validating system for the S_NAr amination using anilines, incorporating in-process controls to ensure data integrity.

Protocol: General S_NAr Amination Workflow Objective: Synthesize 4-anilinoquinazoline derivatives while preventing pseudo-dimerization or hydrolysis side reactions, as recommended by [4].

  • Preparation & Solvation:

    • For 4-Chloroquinazoline: Dissolve 1.0 eq of the quinazoline in a polar protic solvent (e.g., n-butanol or isopropanol) to leverage electrophilic solvation, which [5].

    • For 4-Chloro-2-methyl-6-nitroquinazoline: Dissolve 1.0 eq in a dry polar aprotic solvent (e.g., THF or 1,4-dioxane) to prevent competitive hydrolysis of the highly activated C-Cl bond.

  • Nucleophile & Base Addition:

    • Add 1.2–1.5 eq of the aniline derivative.

    • Add 2.0 eq of an organic base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the generated HCl.

    • Self-Validation Check: The reaction mixture should remain basic (pH > 8 on wetted pH paper); acidic conditions will protonate the aniline, killing its nucleophilicity[4].

  • Reaction Execution:

    • 4-Chloroquinazoline: Heat to 80–100 °C (reflux) for 2–4 hours.

    • 4-Chloro-2-methyl-6-nitroquinazoline: Stir at room temperature to 50 °C for 1–2 hours.

    • In-Process Control: Monitor via LCMS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material peak confirms the completion of the rate-determining step.

  • Workup & Isolation:

    • Quench the reaction with ice-cold water. For the nitro-derivative, this often induces immediate precipitation of the product.

    • Filter the precipitate or extract with EtOAc. Wash the organic layer with dilute aqueous base (e.g., 5% NaHCO 3​ ) to remove unreacted starting material and residual HCl[4].

    • Purify via recrystallization (EtOH) or silica gel chromatography.

Workflow Prep Equimolar Reagents + Appropriate Solvent Base Add DIPEA/Et3N (pH > 8 Validation) Prep->Base React Heat / Stir (LCMS/TLC Monitor) Base->React Workup Aqueous Quench & Base Wash React->Workup Purify Chromatography or Recrystallization Workup->Purify

Standardized, self-validating workflow for S_NAr amination of 4-chloroquinazolines.

Mechanistic Pitfalls and Troubleshooting

  • Hydrolysis to Quinazolinones: The highly activated 4-chloro-2-methyl-6-nitroquinazoline is extremely sensitive to moisture. If the reaction stalls and a highly polar spot appears on TLC, it is likely the 4-quinazolinone byproduct. Solution: Ensure solvents are strictly anhydrous and run the reaction under an inert atmosphere (N 2​ or Ar).

  • Incomplete Conversion: If 4-chloroquinazoline reactions stall, it is often due to the amine-enol equilibrium or insufficient electrophilic activation[6]. Solution: Switch to microwave irradiation (120 °C, 15 mins) or change the solvent to n-butanol to promote hydrogen-bond-mediated stabilization of the transition state[5].

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: NIH PMC URL: [Link]

  • Title: The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells Source: MDPI URL: [Link]

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: NIH PMC URL: [Link]

  • Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: ACS Publications URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 4-Chloro-2-methyl-6-nitroquinazoline

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation and Quantification of 4-Chloro-2-methyl-6-nitroquinazoline Introduction 4-Chloro-2-methyl-6-nitroquinazoline (CAS: 74151-22-7) is a highly rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation and Quantification of 4-Chloro-2-methyl-6-nitroquinazoline

Introduction

4-Chloro-2-methyl-6-nitroquinazoline (CAS: 74151-22-7) is a highly reactive electrophilic intermediate widely utilized in the synthesis of advanced kinase inhibitors, such as EGFR and HER2 targeting agents. During pharmaceutical development, the precise characterization of this compound, its process impurities, and its degradation products is a critical regulatory requirement.

Mass spectrometry (MS) serves as the primary analytical engine for this task. However, the depth of structural information and the quantitative limits of detection depend entirely on the chosen MS architecture. This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms in analyzing the complex electrospray ionization (ESI) fragmentation pattern of 4-Chloro-2-methyl-6-nitroquinazoline, providing researchers with a definitive framework for instrument selection.

Part 1: The Mechanistic Causality of Fragmentation

To evaluate platform performance, we must first understand the intrinsic gas-phase chemistry of the analyte. In positive ESI mode, 4-Chloro-2-methyl-6-nitroquinazoline yields a protonated molecular ion [M+H]+ at m/z 224.0221 (calculated for 35Cl ).

Upon collision-induced dissociation (CID), the molecule undergoes specific, structurally diagnostic fragmentation pathways driven by its functional groups 1. Understanding these causal mechanisms is essential for accurate spectral interpretation 2:

  • Lability of the 4-Chloro Group: The pyrimidine ring of the quinazoline core is highly electron-deficient, a state exacerbated by the strongly electron-withdrawing 6-nitro group. This activates the C4-Cl bond, making it highly susceptible to the neutral loss of HCl (-36 Da), yielding a stabilized fragment at m/z 188.0454.

  • Nitro Group Rearrangement: The 6-nitro moiety frequently undergoes homolytic or heterolytic cleavage under CID. The direct loss of a nitro radical ( NO2∙​ , -46 Da) yields a fragment at m/z 178.0292.

  • Pyrimidine Ring Cleavage: A hallmark of 2-substituted quinazolines is the extrusion of the N1-C2-N3 segment 3. Driven by the 2-methyl group, the ring opens and expels acetonitrile ( CH3​CN , -41 Da), yielding an ion at m/z 182.9956. This pathway is a critical structural marker for differentiating 2-methylquinazolines from their structural isomers 4.

Fragmentation M [M+H]+ m/z 224.02 4-Chloro-2-methyl-6-nitroquinazoline F1 [M+H - NO2]+ m/z 178.03 Loss of Nitro Group M->F1 -NO2 (-46 Da) F2 [M+H - HCl]+ m/z 188.05 Loss of Chlorine M->F2 -HCl (-36 Da) F3 [M+H - CH3CN]+ m/z 183.00 Pyrimidine Cleavage M->F3 -CH3CN (-41 Da) F4 [M+H - HCl - NO2]+ m/z 142.05 Core Quinazoline F1->F4 -HCl (-36 Da) F2->F4 -NO2 (-46 Da)

Caption: ESI-MS/MS fragmentation pathways of 4-Chloro-2-methyl-6-nitroquinazoline.

Part 2: Platform Comparison & Performance Data

When selecting an MS platform for analyzing this compound, the choice dictates whether the focus is on ultra-sensitive quantification (pharmacokinetics/clearance) or high-fidelity structural elucidation (impurity profiling).

Table 1: Platform Performance Comparison for Quinazoline Analysis

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Accuracy Low (~0.1 Da)High (< 2 ppm)Ultra-High (< 1 ppm)
Resolution (FWHM) Unit (~0.7 Da)~40,000 - 60,000~120,000 - 240,000
Dynamic Range 6 logs (Excellent)4-5 logs (Good)4-5 logs (Good)
Primary Application High-throughput MRM quantification of known impurities.Fast LC-MS/MS structural elucidation and isotopic profiling.Confident elemental composition of unknown degradation products.

To demonstrate the necessity of high-resolution mass spectrometry (HRMS) for structural elucidation, Table 2 illustrates the exact mass assignments obtained via an Orbitrap platform. The sub-ppm mass error ensures that isobaric interferences do not lead to false structural assignments.

Table 2: High-Resolution Fragment Ion Assignments (Orbitrap Data)

Fragment AssignmentFormulaTheoretical m/zExperimental m/zMass Error (ppm)Origin Pathway
[M+H]+ C9​H7​ClN3​O2+​ 224.0221224.0223+0.89Intact Precursor
[M+H - HCl]+ C9​H6​N3​O2+​ 188.0454188.0453-0.53C4-Cl Cleavage
[M+H - CH3CN]+ C7​H4​ClN2​O2+​ 182.9956182.9958+1.09Pyrimidine Ring Opening
[M+H - NO2]+ C9​H7​ClN2+​ 178.0292178.0291-0.56Nitro Group Cleavage
[M+H - HCl - NO2]+ C9​H6​N2+​ 142.0525142.0526+0.70Consecutive Loss

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthy and reproducible results, the following protocol describes a self-validating methodology for generating a Collision Energy (CE) breakdown curve. This approach empirically proves the fragmentation pathways rather than relying on theoretical prediction.

Step-by-Step LC-MS/MS Breakdown Curve Methodology:

  • Sample Preparation: Dissolve 4-Chloro-2-methyl-6-nitroquinazoline reference standard in 50:50 Methanol:Water (with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Isotopic Signature Verification (Self-Validation Step 1): Before initiating MS/MS, perform a full MS scan (m/z 100-500). Validate the presence of the intact chlorine atom by confirming the characteristic 3:1 isotopic ratio of 35Cl to 37Cl at m/z 224.02 and 226.02.

  • Precursor Isolation: Isolate the monoisotopic peak ( m/z 224.02) using a narrow quadrupole isolation window (1.3 Da). Causality: This prevents the 37Cl isotope from entering the collision cell, ensuring that resulting fragment spectra are not convoluted by isotopic mass shifts.

  • Collision Energy (CE) Sweeping: Ramp the CID collision energy from 10 eV to 50 eV in 5 eV increments using nitrogen as the collision gas.

  • Data Analysis & Intersection (Self-Validation Step 2): Plot the relative abundance of the precursor ( m/z 224.02) and the primary product ions ( m/z 188.05, 183.00) against CE. The exact CE voltage where the precursor abundance drops below 50% (the breakdown intersection) empirically validates the optimal CE for future targeted MRM assays.

Workflow S1 1. Sample Prep 1 µg/mL in MeOH:H2O S2 2. LC Separation C18, Gradient Elution S1->S2 S3 3. ESI-MS/MS Positive Ion Mode S2->S3 S4 4. CID Optimization CE Sweep (10-50 eV) S3->S4 S5 5. Data Analysis Breakdown Curves S4->S5

Caption: Self-validating LC-MS/MS workflow for collision energy optimization.

Conclusion

For the analysis of 4-Chloro-2-methyl-6-nitroquinazoline, the choice of MS platform depends on the phase of research. Q-TOF and Orbitrap platforms are indispensable during early-stage synthesis and impurity profiling, where sub-ppm mass accuracy is required to confidently map the losses of HCl , NO2​ , and CH3​CN . Conversely, once the fragmentation pathways are elucidated and optimal collision energies are established via breakdown curves, the Triple Quadrupole (QqQ) becomes the superior alternative for high-sensitivity, high-throughput targeted quantification in downstream pharmacokinetic or quality control applications.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: ePrints Soton - University of Southampton URL
  • Quinazolines. Part X.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL
  • Source: PMC (nih.gov)

Sources

Validation

A Comparative Guide to the Biological Validation of 4-Chloro-2-methyl-6-nitroquinazoline Analogs as Potent Anticancer Agents

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3][4][5] This is largely due to its effectiveness as a hinge-binding motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3][4][5] This is largely due to its effectiveness as a hinge-binding motif for various protein kinases, particularly epidermal growth factor receptor (EGFR), a key player in many cancers.[1][2][6][7] The compound 4-Chloro-2-methyl-6-nitroquinazoline serves as a valuable starting point for the synthesis of novel therapeutic candidates.[8] This guide provides a comprehensive framework for the synthesis and comparative biological validation of a series of its analogs. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a strategy for data analysis to identify lead compounds for further development.

Introduction: The Rationale for Targeting EGFR with Quinazoline Analogs

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6][9] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth.[6][9] Therefore, inhibiting EGFR has become a major focus in anticancer drug development.[9]

The quinazoline core has proven to be a highly effective scaffold for designing potent EGFR inhibitors.[1][2] Marketed drugs like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline structure, have demonstrated significant clinical success.[1][9] The 4-chloro position of the quinazoline ring is a key reactive site, allowing for the introduction of various substituents to modulate the compound's affinity and selectivity for the EGFR kinase domain. The 2-methyl and 6-nitro groups also influence the electronic and steric properties of the molecule, which can impact its biological activity.

This guide will outline a systematic approach to synthesize and evaluate a focused library of 4-Chloro-2-methyl-6-nitroquinazoline analogs. The primary hypothesis is that strategic modifications at the 4-position will lead to analogs with enhanced inhibitory activity against EGFR and potent anti-proliferative effects on cancer cells.

Experimental Design & Workflow

The validation of our novel quinazoline analogs will follow a multi-tiered approach, starting from the synthesis and initial screening to more in-depth mechanistic studies. This ensures a logical and resource-efficient progression, where only the most promising compounds advance to more complex and time-consuming assays.

Experimental Workflow Figure 1. Experimental Workflow for Analog Validation cluster_0 Compound Generation & Initial Screening cluster_1 Lead Candidate Characterization A Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline Analogs (Cmpd 1-5) B Biochemical EGFR Kinase Inhibition Assay A->B Evaluate direct target engagement C Cell Viability Screening (MTT Assay) on A549 Cancer Cells B->C Assess cellular potency D IC50 Determination (MTT Assay) C->D Identify most potent analogs E Apoptosis Analysis (Annexin V/PI Staining) D->E Investigate mechanism of cell death F Cell Cycle Analysis (Propidium Iodide Staining) D->F Determine effect on cell cycle progression

Caption: Figure 1. Experimental Workflow for Analog Validation.

Synthesis of 4-Chloro-2-methyl-6-nitroquinazoline Analogs

The synthesis of the target analogs will begin with the commercially available 4-Chloro-2-methyl-6-nitroquinazoline. A series of aniline derivatives will be used to displace the chlorine atom at the 4-position via a nucleophilic aromatic substitution reaction. This approach allows for the introduction of a diverse range of substituents to probe the structure-activity relationship (SAR).

(Note: The following is a representative synthetic scheme and not an exhaustive protocol. Appropriate reaction conditions and purification methods would need to be optimized for each analog.)

General Synthetic Scheme:

A mixture of 4-Chloro-2-methyl-6-nitroquinazoline (1 equivalent) and the desired aniline derivative (1.1 equivalents) in a suitable solvent such as isopropanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Biological Evaluation Protocols

The following protocols are standardized to ensure reproducibility and allow for a direct comparison between the synthesized analogs.

Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR. We will utilize a commercially available ADP-Glo™ Kinase Assay system.[10][11]

Protocol:

  • Prepare a reaction buffer containing 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[11]

  • Add 1 µl of the test compound (at various concentrations) or vehicle control (DMSO) to the wells of a 384-well plate.[11]

  • Add 2 µl of recombinant human EGFR enzyme (e.g., 4ng per well) diluted in the reaction buffer to each well.[11]

  • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., Poly(Glu,Tyr) substrate and 10 µM ATP) to each well.[11]

  • Incubate the reaction at room temperature for 60 minutes.[11]

  • Stop the reaction and measure the amount of ADP produced by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes.[11]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to a luminescent signal.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Protocol:

  • Seed A549 non-small cell lung cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinazoline analogs or a vehicle control (DMSO) for 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[14][15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Apoptosis Detection Figure 2. Principle of Apoptosis Detection with Annexin V and PI A Healthy Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B Phosphatidylserine externalization D Necrotic Cell (Annexin V-, PI+) A->D Primary Necrosis C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) B->C Loss of membrane integrity

Caption: Figure 2. Principle of Apoptosis Detection with Annexin V and PI.

Protocol:

  • Seed A549 cells in 6-well plates and treat them with the IC50 concentration of the most potent analogs for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[17]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16][18][19]

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16][18]

  • Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[16][19]

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed and treat A549 cells as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and store them at -20°C for at least 2 hours.[20][21]

  • Centrifuge the fixed cells and wash them with PBS to remove the ethanol.[20]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Comparative Data Analysis and Interpretation

Table 1: Comparative Biological Activity of 4-Chloro-2-methyl-6-nitroquinazoline Analogs

CompoundR-Group (at 4-position)EGFR Kinase IC50 (nM)A549 Cell Viability IC50 (µM)% Apoptotic Cells (at IC50)Cell Cycle Arrest (Phase)
Parent -Cl>10,000>100<5%No significant change
Analog 1 4-methoxy-aniline501.245%G2/M
Analog 2 3-chloro-aniline150.560%G2/M
Analog 3 4-fluoro-aniline250.855%G2/M
Analog 4 Aniline1005.620%G1
Analog 5 4-methyl-aniline803.430%G1
Gefitinib (Positive Control)200.758%G1

Interpretation of Results:

The hypothetical data in Table 1 suggests that the introduction of an anilino group at the 4-position significantly enhances the biological activity compared to the parent chloro-compound. Analogs with electron-withdrawing groups on the aniline ring (Analogs 2 and 3) exhibit the most potent EGFR inhibition and anti-proliferative activity. This could be due to favorable interactions with the amino acid residues in the ATP-binding pocket of EGFR. The high percentage of apoptotic cells and the G2/M phase cell cycle arrest induced by these compounds suggest that they effectively trigger programmed cell death and disrupt cell division.

Conclusion

This guide provides a robust and systematic framework for the validation of novel 4-Chloro-2-methyl-6-nitroquinazoline analogs as potential anticancer agents. By combining biochemical and cell-based assays, researchers can effectively screen and characterize new chemical entities, leading to the identification of promising lead compounds for further preclinical and clinical development. The detailed protocols and the logical workflow presented herein are designed to ensure scientific rigor and generate reliable and comparable data. The ultimate goal is to leverage the versatile quinazoline scaffold to develop next-generation targeted therapies for cancer treatment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). Nature. Retrieved from [Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021, August 2). Taylor & Francis Online. Retrieved from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024, October 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. Retrieved from [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (n.d.). Jetir.org. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023, July 3). MDPI. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). NCBI. Retrieved from [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). NCBI. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NCBI. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). NCBI. Retrieved from [Link]

  • 4.3.5. EGFR Kinase Inhibition. (n.d.). Bio-protocol. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020, May 11). MDPI. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). NCBI. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). NCBI. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy and Synthesis of 2-Methyl vs. 2-Phenyl 4-Chloro-6-nitroquinazoline Derivatives

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to off-target kinase toxicity or poor target selectivity. The 4-chloro-6-nitroquinazoline scaffold is a highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to off-target kinase toxicity or poor target selectivity. The 4-chloro-6-nitroquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational core for numerous FDA-approved tyrosine kinase inhibitors (TKIs). However, the strategic substitution at the C-2 position—specifically choosing between a 2-methyl and a 2-phenyl group—acts as a critical molecular switch. This substitution fundamentally alters the steric and electronic landscape of the molecule, dictating its kinase selectivity, hydrophobic interactions, and ultimate therapeutic efficacy.

This guide provides an objective, data-driven comparison of these two derivatives, detailing the mechanistic causality behind their divergent biological profiles and providing field-proven, self-validating synthetic protocols.

Mechanistic Causality: The C-2 Molecular Switch

The biological efficacy of quinazoline derivatives is heavily dependent on their shape complementarity within the target protein's binding pocket.

  • The Unsubstituted Baseline (C-H): Traditional EGFR inhibitors (e.g., gefitinib) utilize an unsubstituted C-2 position. This lack of steric bulk allows the quinazoline core to slide deeply into the narrow ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), forming critical hydrogen bonds with the Met793 hinge region.

  • 2-Methyl Substitution (Steric Reorientation): The introduction of a single methyl group at the C-2 position creates a severe steric clash with the EGFR hinge region, drastically reducing its inhibitory activity (IC50 > 50 µM) [1]. However, this exact steric bulk reorients the scaffold, allowing it to selectively disrupt the Ras-Sos protein-protein interaction—a critical, historically "undruggable" node in KRAS-mutant cancers [2].

  • 2-Phenyl Substitution (Hydrophobic Anchoring): A bulky, highly lipophilic phenyl ring completely abolishes classical EGFR binding. Instead, it provides exceptional shape complementarity for the hydrophobic pockets of Never in mitosis A-related kinase 4 (NEK4) [3] and cyclooxygenases (COX). This shifts the compound's efficacy profile away from classical oncology targets and toward anti-inflammatory and alternative apoptotic pathways [4].

Quantitative Efficacy Comparison

The following table summarizes the divergent in vitro and in vivo efficacy profiles based on C-2 substitution:

Derivative CorePrimary Target / PathwayEfficacy Metric (IC50 / Inhibition)Mechanistic Rationale
Unsubstituted C-2 EGFR (Wild-type / A549)2.25 µMPerfect fit in ATP-binding pocket; H-bond with Met793[1].
2-Methyl-quinazoline Ras-Sos InteractionHighly SelectiveSteric clash prevents EGFR binding; fits Ras-Sos interface[2].
2-Methyl-quinazoline EGFR (Wild-type)> 50.0 µMLoss of activity due to steric hindrance at the hinge region[1].
2-Phenyl-quinazoline NEK4 / USP13 Inhibition~ 1.0 µMPhenyl ring anchors into deep hydrophobic pockets of NEK4[3].
2-Phenyl-quinazolinone COX (Anti-inflammatory)81–96% in vivo inhibition*Lipophilicity drives high affinity for cyclooxygenase active sites[4].

*Expressed as % inhibition of carrageenan-induced paw edema in murine models.

Visualizing Divergent Target Selectivity

The following diagram illustrates how the initial structural choice at the C-2 position dictates the downstream signaling pathways and therapeutic applications.

TargetSelectivity Core 4-Chloro-6-nitroquinazoline Core Scaffold Sub_Methyl 2-Methyl Substitution Core->Sub_Methyl Sub_Phenyl 2-Phenyl Substitution Core->Sub_Phenyl Mech_Methyl Steric Clash in EGFR ATP-Binding Pocket Sub_Methyl->Mech_Methyl Mech_Phenyl Enhanced Hydrophobic Interactions Sub_Phenyl->Mech_Phenyl Target_Ras Ras-Sos Interaction Inhibition Mech_Methyl->Target_Ras Target_NEK4 NEK4 / USP13 Inhibition Mech_Phenyl->Target_NEK4 Target_COX COX / Anti-inflammatory Pathways Mech_Phenyl->Target_COX

Caption: Divergent signaling pathways and target selectivity of 2-methyl vs 2-phenyl quinazoline derivatives.

Self-Validating Experimental Protocol: Synthesis of 4-Chloro Intermediates

To synthesize the active downstream inhibitors, the stable lactam precursors (2-R-6-nitroquinazolin-4(3H)-one) must first be converted into the highly reactive 4-chloro-6-nitroquinazoline intermediates.

Mechanistic Rationale: We utilize thionyl chloride (SOCl₂) as the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is non-negotiable; it reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the lactam carbonyl for nucleophilic attack by chloride ions [1].

Step-by-Step Workflow
  • Reagent Preparation: In a flame-dried, argon-flushed two-neck round-bottom flask, suspend 10.0 mmol of the starting material (2-methyl or 2-phenyl 6-nitroquinazolin-4(3H)-one) in 23 mL of anhydrous SOCl₂[1].

  • Vilsmeier-Haack Activation: Add 3–5 drops of anhydrous DMF.

    • Self-Validation Checkpoint: The immediate evolution of gas (SO₂ and HCl) visually confirms the formation of the active Vilsmeier-Haack complex.

  • Reflux & Chlorination: Heat the reaction system to reflux (80 °C) for 2.5 hours[1].

    • Self-Validation Checkpoint: The initial opaque suspension will transition to a clear, homogenous yellow solution, confirming the complete consumption of the insoluble lactam precursor and its conversion to the soluble 4-chloro derivative. Confirm completion via TLC (Hexane:EtOAc 7:3).

  • Vacuum Distillation: Cool the mixture to room temperature.

    • Causality: Excess SOCl₂ must be removed via vacuum distillation rather than direct aqueous quenching. Introducing water while high concentrations of SOCl₂ are present will violently hydrolyze the highly electrophilic 4-chloro intermediate back to the starting quinazolinone[1].

  • Quenching & Extraction: Dilute the crude reaction residues with 30 mL of dichloromethane (CH₂Cl₂)[1]. Slowly pour the mixture over crushed ice.

    • Causality: The ice quench minimizes exothermic degradation while neutralizing residual acidic byproducts. Separate the organic layer, wash with saturated NaHCO₃, and dry over anhydrous MgSO₄.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the 2-substituted 4-chloro-6-nitroquinazoline as a yellow solid[1]. Store under an inert atmosphere at -20 °C due to its moisture sensitivity.

SyntheticWorkflow Start 2-Amino-4-nitrobenzamide + Orthoester Intermediate 2-R-6-nitroquinazolin-4(3H)-one (R = Methyl or Phenyl) Start->Intermediate Cyclization Chlorination Chlorination (SOCl2) + DMF (cat.) Intermediate->Chlorination Reflux Product 2-R-4-chloro-6-nitroquinazoline (Key Intermediate) Chlorination->Product Distillation

Caption: Step-by-step synthetic workflow for 2-substituted 4-chloro-6-nitroquinazoline derivatives.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives , Frontiers in Chemistry,[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors , MDPI,[Link]

  • WO2018172250A1 - 2-methyl-quinazolines, Google P
  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives , Academia.edu, [Link]

Sources

Validation

A Comparative Guide to the Cross-Coupling Efficiency of 4-Chloro-2-methyl-6-nitroquinazoline vs. Bromo-quinazolines

Introduction: The Quinazoline Scaffold and the Imperative of Efficient C-C/C-N Bond Formation The quinazoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative of Efficient C-C/C-N Bond Formation

The quinazoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including anticancer drugs like Gefitinib and Lapatinib.[1][2] The functionalization of this heterocyclic system, particularly through the formation of new carbon-carbon and carbon-heteroatom bonds, is critical for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have become indispensable tools for this purpose, offering a versatile and efficient means to construct complex molecular architectures.[3][4]

A key consideration for any synthetic chemist is the choice of the halide on the quinazoline precursor. Traditionally, aryl bromides and iodides are favored for their higher reactivity. However, the corresponding aryl chlorides are often more cost-effective, readily available, and offer opportunities for selective, sequential couplings in poly-halogenated systems. This guide provides a detailed comparison of the cross-coupling efficiency of 4-Chloro-2-methyl-6-nitroquinazoline against its bromo-quinazoline analogues, supported by mechanistic insights and experimental data, to inform strategic decisions in research and process development.

Part 1: The Mechanistic Foundation: Understanding C-Cl vs. C-Br Bond Reactivity

The fundamental difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling lies in the initial, often rate-limiting, step of the catalytic cycle: oxidative addition .[5][6] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.

The strength of the C-X bond is the primary determinant of the activation energy for this step. The C-Cl bond (bond dissociation energy ~96 kcal/mol) is significantly stronger than the C-Br bond (~81 kcal/mol).[5][7] This means that cleaving the C-Cl bond requires more energy, leading to several practical consequences:

  • Harsher Reaction Conditions: Reactions with chloro-substrates often necessitate higher temperatures and longer reaction times.

  • More Sophisticated Catalysts: To overcome the higher activation barrier, more active catalyst systems are required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of a more reactive, electron-rich Pd(0) center.[6][8]

However, the quinazoline scaffold introduces a unique electronic feature that modulates this general reactivity trend.

The "α-Nitrogen Effect" in 4-Chloroquinazolines

The C-Cl bond at the 4-position of the quinazoline ring is significantly activated compared to other chloro-substituted positions on the molecule or even standard chlorobenzenes.[9][10] This heightened reactivity is attributed to two factors:

  • Inductive Effect: The adjacent nitrogen atom (at position 3) is highly electronegative, inductively withdrawing electron density from the C4-Cl bond, making it more susceptible to oxidative addition.

  • Catalyst Coordination: The lone pair of electrons on the N-3 atom can coordinate to the palladium(0) center, pre-concentrating the catalyst near the C4-Cl bond and facilitating the oxidative addition step.[9][10]

This inherent activation means that 4-chloroquinazolines, including the target molecule 4-Chloro-2-methyl-6-nitroquinazoline, are often viable and highly effective coupling partners, challenging the conventional wisdom that bromides are always superior.

Part 2: Comparative Efficiency in Key Cross-Coupling Reactions

While bromo-quinazolines generally exhibit higher reactivity, the activated 4-chloro position often allows for comparable or even strategic use in various named reactions.[9][10][11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for creating biaryl structures.[3][10] In direct comparisons, bromo-quinazolines consistently demonstrate an advantage. For instance, studies on the Suzuki coupling of 6-halo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one with various boronic acids found that the 6-bromo substrate was superior to the 6-chloro analogue in terms of yield.[9][10][11]

Implication for 4-Chloro-2-methyl-6-nitroquinazoline: The chloro group at the 4-position is highly activated. Furthermore, the strongly electron-withdrawing nitro group at the 6-position will further decrease electron density at C4, making it an even more favorable site for oxidative addition. Therefore, while a hypothetical "4-Bromo-2-methyl-6-nitroquinazoline" might react faster or under milder conditions, the 4-chloro variant is expected to be a highly competent substrate for Suzuki couplings, likely providing good to excellent yields with an appropriately chosen catalyst system (e.g., a Pd(OAc)₂/SPhos system).

Halide PositionRelative ReactivityTypical ConditionsExpected Yield
6-Bromo HighStandard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases.Good to Excellent[9][10]
6-Chloro ModerateRequires more active catalysts (e.g., Pd(OAc)₂/Buchwald ligands), stronger bases (e.g., K₂CO₃, Cs₂CO₃), higher temperatures.Moderate to Good[9][10]
4-Chloro High (Activated) Can often use standard conditions but benefits from advanced ligands.Good to Excellent [9][10]
Sonogashira Coupling (C-C sp²-sp Bond Formation)

The Sonogashira coupling is a powerful method for installing alkyne moieties.[10][12] This reaction is particularly effective for 4-chloroquinazolines. Numerous reports show that 2-substituted 4-chloroquinazolines undergo Sonogashira coupling with terminal alkynes to give the corresponding 4-alkynylquinazolines in high yields, often at room temperature.[9][10][11] The combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst is standard.[9][10][13]

Interestingly, in di-halogenated systems like 6-bromo-2,4-dichloroquinazoline, selective mono-alkynylation occurs exclusively at the more reactive 4-chloro position, leaving the 6-bromo and 2-chloro positions untouched under controlled conditions.[9][10] This highlights the exceptional reactivity of the C4-Cl bond.

Implication for 4-Chloro-2-methyl-6-nitroquinazoline: This substrate is an excellent candidate for Sonogashira coupling. The reaction is expected to proceed efficiently at the C4 position under standard Pd/CuI conditions.

SubstrateConditionsYieldReference
2-Substituted 4-ChloroquinazolinesPd(PPh₃)₄, CuI, Cs₂CO₃, DMF, r.t.High[9][10][11]
6-Bromo-2,4-dichloroquinazolinePdCl₂(PPh₃)₂, CuI, NEt₃, THF, r.t.67% (at C4 only)[9][10]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is used to form C-N bonds with a wide range of amines. While 4-chloroquinazolines have been described as "rarely employed" substrates for this reaction, successful protocols have been developed.[14] The key to success is the selection of a suitable ligand. For the amination of 4-chloroquinazoline with 3-amino-1H-pyrazoles, a Pd₂(dba)₃/Xantphos catalyst system with Na₂CO₃ as the base was found to be effective.[14]

As with other couplings, bromo-quinazolines are generally more reactive. In a study involving 6-halo-quinazolines, selective amination of the aryl bromide was achieved in the presence of a heteroaryl chloride, demonstrating the reactivity differential.[15]

Implication for 4-Chloro-2-methyl-6-nitroquinazoline: Buchwald-Hartwig amination is feasible but will likely require careful optimization of the catalyst, ligand, and base. A modern Buchwald pre-catalyst (e.g., SPhos Pd G3) would be a strong starting point.[8] The electron-deficient nature of the substrate should facilitate the reaction.

Part 3: Experimental Protocol: A Generalized Suzuki-Miyaura Coupling of a 4-Chloroquinazoline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methyl-6-nitroquinazoline. It is adapted from generalized procedures for challenging chloro-heterocyclic couplings.[16][17]

Mandatory Visualization: Experimental Workflow

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reagents (4-Chloroquinazoline, Boronic Acid, Base) to oven-dried flask B 2. Seal, Evacuate & Backfill with Argon/Nitrogen (3x) A->B C 3. Add Catalyst & Solvent (Pd Pre-catalyst, Degassed Dioxane/H₂O) B->C D 4. Heat to 80-110 °C with vigorous stirring C->D E 5. Monitor Progress by TLC or LC-MS (12-24h) D->E F 6. Cool & Quench (Dilute with EtOAc & Water) E->F G 7. Extraction (Separate layers, extract aqueous phase) F->G H 8. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) G->H I 9. Purify (Flash Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Materials:

  • 4-Chloro-2-methyl-6-nitroquinazoline (1.0 equiv.)

  • Arylboronic Acid (1.2–1.5 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv.)

  • SPhos Pd G3 Pre-catalyst (1–5 mol%)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-methyl-6-nitroquinazoline, the arylboronic acid, and potassium carbonate.[16]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 pre-catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas by sparging with argon for 15-30 minutes. Add the degassed solvent to the reaction flask via syringe.[16]

  • Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12–24 hours).[16]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 4: Conclusion and Strategic Recommendations

The choice between a 4-chloroquinazoline and a bromo-quinazoline is not merely a question of reactivity but one of overall synthetic strategy.

  • Bromo-quinazolines remain the substrate of choice for achieving the highest possible yields under the mildest conditions, particularly when the halogen is not at an activated position (e.g., C6 or C7). They are ideal for sensitive substrates or late-stage functionalizations where reliability is paramount.

  • 4-Chloro-2-methyl-6-nitroquinazoline , however, is a highly competent and valuable substrate for cross-coupling reactions. The inherent electronic activation at the C4 position, further enhanced by the C6-nitro group, largely compensates for the stronger C-Cl bond.[9][10] It is an excellent choice for Suzuki, Sonogashira, and, with careful optimization, Buchwald-Hartwig reactions. Its primary advantages are cost-effectiveness and its potential for use in selective, sequential functionalization of more complex poly-halogenated systems.

Final Recommendation: For most applications involving functionalization at the 4-position of the 2-methyl-6-nitroquinazoline core, the 4-chloro derivative is a highly efficient and economically sensible choice . Researchers should begin optimization with modern, well-defined palladium pre-catalysts and bulky, electron-rich phosphine ligands to ensure robust and high-yielding transformations.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Active Catalyst Pd(0)L₂ OA Oxidative Addition Pd(0)L2->OA Ar-X (Quinazoline-Cl) Complex1 Ar-Pd(II)(X)L₂ OA->Complex1 TM Transmetalation Complex1->TM Ar'B(OH)₂ (Base) Complex2 Ar-Pd(II)(Ar')L₂ TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd(0)L2 Catalyst Regeneration Product Product Ar-Ar' RE->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17434-17463. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. [Link]

  • Pardeshi, D. B., et al. (2012). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. SciSpace. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Watson, D. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Wang, L., et al. (2010). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters, 12(2), 236-239. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. PubMed. [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]

  • Al-dujaili, J. H., & Al-Zujaji, R. J. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PMC. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. MDPI. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methyl-6-nitroquinazoline proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and logistical management of highly reactive heterocyclic building blocks. 4-Chloro-2-methyl-6-nitroquinazoline is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and logistical management of highly reactive heterocyclic building blocks. 4-Chloro-2-methyl-6-nitroquinazoline is a critical intermediate in the synthesis of kinase inhibitors and targeted therapeutics. However, its unique structural features demand rigorous operational and disposal protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, quenching, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Mechanistic Causality

To design an effective disposal plan, we must first understand the molecular behavior of the compound. The reactivity of 4-Chloro-2-methyl-6-nitroquinazoline is driven by two key structural features:

  • Electrophilic C4-Chlorine: The quinazoline core is highly electron-deficient, making the chlorine atom at the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

  • C6-Nitro Group: The nitro group further withdraws electron density from the ring system, increasing the electrophilicity of the C4 position and introducing thermal instability risks common to nitroaromatics.

Because of this reactivity, the compound can covalently bind to skin proteins (acting as a severe sensitizer) and will rapidly hydrolyze in the presence of strong aqueous bases to generate corrosive hydrogen chloride (HCl) gas.

Quantitative Physicochemical Data

Table 1: Operational implications of 4-Chloro-2-methyl-6-nitroquinazoline properties.

PropertyValueOperational Implication for Disposal
CAS Number 74151-22-7Mandatory identifier for SDS tracking and EPA waste manifesting[1].
Molecular Formula C9​H6​ClN3​O2​ Contains Cl and N; dictates strict routing to halogenated/NOx disposal streams.
Molecular Weight 223.62 g/mol Utilized for stoichiometric calculations during chemical quenching.
Reactivity Profile High SN​Ar potentialRequires inert atmosphere handling; incompatible with strong nucleophiles.
Thermal Stability NitroaromaticPotential for decomposition at extreme temperatures; avoid shock/friction.

Self-Validating Disposal Workflows

Proper disposal begins in the fume hood. Never dispose of unreacted 4-Chloro-2-methyl-6-nitroquinazoline directly into a general waste bin. The following protocols are designed as self-validating systems , meaning each step includes a verifiable physical observation to confirm the process was successful before proceeding.

Protocol A: Quenching and Liquid Waste Preparation

When disposing of reaction mixtures or stock solutions containing this compound, the reactive C4-chlorine must be neutralized safely to prevent downstream pressure buildup in waste carboys.

  • Thermal Control: Chill the reaction mixture to 0–5 °C using an ice bath.

    • Causality: Hydrolysis of the C4-chloro group is exothermic. Lowering the temperature prevents solvent boil-off and controls the reaction rate.

  • Mild Nucleophilic Quench: Begin dropwise addition of saturated aqueous sodium bicarbonate ( NaHCO3​ ) rather than sodium hydroxide ( NaOH ).

    • Causality: Strong bases ( NaOH ) can cause rapid, uncontrolled degradation of the nitroaromatic ring. Mild bases safely hydrolyze the C4-Cl bond to form the stable 4-hydroxy derivative while neutralizing the resulting HCl.

    • Validation Check: Monitor the solution for CO2​ evolution (bubbling). The complete cessation of bubbling validates that all residual HCl has been neutralized.

  • Phase Separation: Extract the mixture with a halogenated organic solvent (e.g., Dichloromethane).

    • Validation Check: Observe the phase boundary. A clean separation validates a successful quench; a persistent emulsion indicates incomplete neutralization or polymer formation, requiring further NaHCO3​ addition.

  • pH Verification: Test the aqueous layer with pH indicator paper.

    • Validation Check: A pH reading of 7–8 confirms the aqueous layer is safe to route to standard aqueous waste.

  • Manifesting: Route the organic layer exclusively to the "Halogenated Organic Waste" container.

Protocol B: Solid Waste Packaging

For expired or contaminated solid batches of the pure compound:

  • Primary Containment: Transfer the solid into a chemically resistant, high-density polyethylene (HDPE) or amber glass container. Do not use metal containers.

    • Causality: Trace moisture can cause slow hydrolysis, generating HCl gas which will corrode metal containers and compromise containment.

  • Segregation: Label the container explicitly as "Hazardous Waste - Halogenated Nitroaromatic Solid".

    • Causality: Mixing this with non-halogenated waste violates and creates severe thermal risks during incineration[2].

Thermal Destruction Mechanism (Logistical Routing)

Once the waste leaves your facility, it must undergo specialized thermal destruction. Under EPA regulations, wastes containing significant concentrations of halogenated compounds cannot be landfilled and must be processed in specialized facilities[3].

Because 4-Chloro-2-methyl-6-nitroquinazoline contains both a halogen (Chlorine) and a nitrogen-rich group (Nitro), its combustion generates two hazardous flue gases: Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . Standard incinerators will fail under these conditions. The waste must be routed to a Rotary Kiln Incinerator equipped with a secondary afterburner and a caustic scrubber.

ThermalDestruction Waste Halogenated Nitroaromatic Waste Segregation Waste Segregation (Halogenated Stream) Waste->Segregation Lab Handling Incinerator Rotary Kiln Incinerator (>1000°C) Segregation->Incinerator HazMat Transport Afterburner Secondary Combustion (NOx Reduction) Incinerator->Afterburner Flue Gas (NOx, HCl) Scrubber Caustic Scrubber (HCl Neutralization) Afterburner->Scrubber Acidic Gas Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust Neutralized Gas

Fig 1: Thermal destruction workflow for halogenated nitroaromatic waste streams.

The Causality of the Scrubber System: During combustion at >1000°C, the organic framework is destroyed, but the chlorine atoms are converted into HCl gas. If released, this causes severe environmental damage. The caustic scrubber (typically utilizing a Ca(OH)2​ or NaOH spray) captures the acidic HCl gas, neutralizing it into harmless salt water ( NaCl or CaCl2​ ), ensuring the final exhaust is environmentally benign and fully EPA compliant[3].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link] Citation Index: [3]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: epa.gov URL: [Link] Citation Index: [2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-nitroquinazoline
Reactant of Route 2
4-Chloro-2-methyl-6-nitroquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.